| Mechanism / Action | Primary Site / Target | Functional Outcome | Key Supporting Evidence |
|---|---|---|---|
| Reduction of Tonic Somatic Motor Activity | Brainstem (e.g., Locus Coeruleus) [1] [2] | Decreases hyperactivity in efferent gamma (γ) and alpha (α) motor neurons, reducing muscle spasms without direct action on muscles [1]. | Preclinical animal studies [1] [3]. |
| Inhibition of Descending Serotonergic Pathways | Spinal Cord; 5-HT2 Receptor Antagonism [1] [3] [4] | Blocks serotonin's facilitatory role in spinal motor neurons, inhibiting mono- and polysynaptic reflexes to decrease pain and muscle activity [1] [2]. | More recent research on receptor antagonism [1] [3]. |
| Potent Histamine H1 Receptor Antagonism | Central Nervous System; Histamine H1 Receptor [2] | A primary cause of drowsiness and sedation, a major side effect; functions as a non-competitive antagonist [2]. | Recent (2024) receptor-binding and functional assays [2]. |
| Secondary Pharmacological Properties | Various Neurotransmitter Systems [3] [5] | Contributes to side effect profile (e.g., dry mouth, tachycardia) rather than primary therapeutic muscle relaxation [1] [5]. | Well-documented binding affinity profiles [3] [5]. |
For research and development purposes, here is a deeper look into the experimental evidence and methodologies that underpin our current understanding.
Early foundational studies in animals established that cyclobenzaprine's primary site of action is the central nervous system.
Subsequent research identified an additional, significant mechanism involving the serotonergic system.
A 2024 study provided a definitive explanation for the drug's most common adverse effect: sedation.
The following diagram synthesizes the primary known and proposed pathways through which cyclobenzaprine is thought to exert its effects.
Summary of Cyclobenzaprine's Complex Pharmacological Activity
The anti-cancer effects of cyclobenzaprine were characterized through a series of in vitro and in vivo assays.
Table 1: In Vitro Anti-Cancer Effects of Cyclobenzaprine in ESCC Cell Lines
| Assay Type | Cell Lines Used | Key Findings | Dependency |
|---|---|---|---|
| Cell Viability (CCK-8) | KYSE150, Eca109 | Significant inhibition of proliferation | Time- and Dose-dependent [1] |
| Colony Formation | KYSE150, Eca109 | Inhibited proliferative ability | Dose-dependent [1] |
| Migration (Transwell, Scratch) | KYSE150, Eca109 | Suppressed migratory ability | Dose-dependent [1] |
Table 2: In Vivo and Mechanistic Findings
| Investigation Area | Experimental Model | Key Findings |
|---|---|---|
| *In Vivo* Efficacy | Tumor-bearing nude mice | Significant inhibition of ESCC tumor growth [1] |
| Safety Profile | Nude mice (histological exam) | No significant damage to heart, liver, spleen, lungs, or kidneys [1] |
| Core Mechanism | DARTS & CETSA assays | Cyclobenzaprine directly binds to JAK1 protein [1] |
| Downstream Target | Proteomics, RT-PCR, WB | Downregulates WDHD1 expression via JAK1-STAT3 axis [1] |
| Pathway Specificity | Pathway analysis | JAK1-STAT3 specific; not JAK2-STAT3 or PI3K-Akt-mTOR [1] |
| DNA Damage Response | Comet assay | Induced DNA damage following WDHD1 knockdown or Flexeril exposure [1] |
The following is a detailed methodology for the key experiments cited in the study [1].
1. Cell Viability and Proliferation Assays
2. Migration Assays
3. Target Identification and Binding Assays
4. In Vivo Efficacy Study
The following diagrams illustrate the proposed molecular mechanism and the key experimental workflow used in the study.
Cyclobenzaprine inhibits JAK1, blocking STAT3 activation and WDHD1 expression, suppressing proliferation and metastasis while inducing DNA damage [1].
Experimental workflow from compound screening to in vivo validation, showing key steps for confirming cyclobenzaprine's mechanism of action [1].
The DNA damage response is a critical cellular network for maintaining genomic integrity, studied extensively for its role in cancer development and treatment [1]. Current research focuses on targeting DDR to improve cancer therapies, but cyclobenzaprine is not mentioned in this context.
Key DDR Pathways and Their Roles The table below summarizes the primary DNA repair pathways, which are a core part of the DDR mechanism.
| Pathway Name | Type of Repair | Main DNA Lesions Handled | Key Proteins Involved |
|---|---|---|---|
| Nucleotide Excision Repair (NER) | Single-Strand Break Repair | Large, helix-distorting lesions (e.g., from UV light, cisplatin) | XPC, RAD23, CETN2, CSA, CSB [1] |
| Base Excision Repair (BER) | Single-Strand Break Repair | Small, non-helix-distorting base lesions (e.g., from oxidation, alkylation) | DNA glycosylases [1] |
| Mismatch Repair (MMR) | Single-Strand Break Repair | Replication errors (base-base mismatches, insertion/deletion loops) | MSH2, MSH6, MSH3, MLH1, PMS2 [1] |
| Homologous Recombination (HR) | Double-Strand Break Repair | DSBs during S and G2 phases of the cell cycle (error-free) | BRCA1, BRCA2, RAD51, ATM, MRN complex [2] [1] |
| Non-Homologous End Joining (NHEJ) | Double-Strand Break Repair | DSBs throughout the cell cycle (error-prone) | DNA-PKcs, Ku70/Ku80 [2] |
Should you wish to investigate a potential connection between a compound like cyclobenzaprine and DDR, the methodologies below, derived from cancer therapy research, provide a technical framework.
1. Assessing DDR Activation via Phosphorylation Markers
2. Evaluating Impact on DNA Repair Capacity
3. Analyzing Cell Cycle Checkpoints and Cell Death
The diagram below outlines the core DDR signaling cascade, which is initiated by different types of DNA damage.
> The DDR pathway is initiated by sensors that detect DNA lesions, leading to the activation of transducer kinases (ATM/ATR) and effector kinases (CHK1/CHK2) that coordinate cell fate decisions [3] [2] [1].
Given the lack of direct evidence, your investigation into cyclobenzaprine and DDR would be exploratory.
The following table summarizes the key pharmacokinetic parameters for cyclobenzaprine immediate-release tablets based on available data:
| Parameter | Value | Notes / Reference |
|---|---|---|
| Protein Binding | ~93% | Primarily to alpha-1 acid glycoprotein [1] [2] [3] |
| Bioavailability | 33% - 55% | [2] [3] |
| Time to Peak Plasma Concentration (Tmax) | ~4 hours | Immediate-release formulation [1] |
| Elimination Half-Life (t1/2) | 18 hours (average) | Range of 8-37 hours for immediate-release [1] [2] |
| Terminal Elimination Half-Life (t1/2)γ | 31.9 hours (average) | Observed in one study, suggesting multi-compartmental kinetics [3] |
| Clearance | 0.7 L/min | [2] |
The data in the table above are often derived from rigorous bioequivalence and pharmacokinetic studies. Below is a detailed methodology from one such study that investigated cyclobenzaprine pharmacokinetics and bioequivalence [3].
The central muscle-relaxant action of cyclobenzaprine is distinct from its sedative side effects. The following diagram illustrates these two primary pathways based on recent research [4] [5].
This diagram shows that cyclobenzaprine's therapeutic muscle relaxation occurs through action in the brainstem, inhibiting noradrenergic and serotonergic systems to reduce spinal motor neuron activity [1] [4]. The sedative effects are a separate off-target action, mediated by potent non-competitive antagonism of central histamine H1 receptors [4] [5].
Cyclobenzaprine (CBP) is a centrally acting skeletal muscle relaxant with a tricyclic structure similar to amitriptyline [1] [2]. Its exact mechanism is not fully elucidated, but it is known to act primarily in the central nervous system, reducing tonic somatic motor activity by influencing brainstem pathways [2]. Norcyclobenzaprine (nCBP), the major N-desmethyl metabolite of cyclobenzaprine, is pharmacologically active and contributes significantly to the drug's overall effects [3].
Both CBP and nCBP function primarily as receptor antagonists. The table below summarizes their binding affinity (Ki in nM) to key human receptors [3]. A lower Ki value indicates stronger receptor binding.
| Receptor | Cyclobenzaprine (CBP) Ki (nM) | Norcyclobenzaprine (nCBP) Ki (nM) | Functional Activity |
|---|---|---|---|
| Serotonin 5-HT2A | 5.2 | 13 | Antagonist [3] |
| Serotonin 5-HT2C | 5.2 | 43 | Antagonist [3] |
| Histamine H1 | 1.3 | 5.6 | Antagonist [3] |
| α1A-Adrenergic | 5.6 | 34 | Antagonist [3] |
| α2C-Adrenergic | 21 | 48 | Antagonist [3] |
| Muscarinic M1 | 7.9 | 30 | Antagonist [3] |
| Serotonin 5-HT1A | 5300 | 3200 | Agonist [1] |
Antagonism of 5-HT2A and histamine H1 receptors is considered crucial for improving sleep quality, a key benefit in fibromyalgia treatment [3]. The antagonistic activity at multiple receptor systems also explains common side effects like sedation, dry mouth (anticholinergic), and dizziness [1] [2].
Cyclobenzaprine is primarily metabolized in the liver, and its pharmacokinetics are linear over the 2.5-10 mg dose range [4].
CBP Metabolism Pathways: Oral administration undergoes significant first-pass metabolism, while sublingual route bypasses it.
A critical finding is that norcyclobenzaprine has a significantly longer elimination half-life (approximately 73 hours) than the parent drug CBP (18-37 hours) [3]. Because nCBP does not form a stable glucuronide conjugate, it clears slowly and can accumulate with chronic dosing, contributing to sustained drug effects [3].
Robust analytical techniques are essential for studying these compounds in formulations and biological samples.
A validated HPLC method for dissolution testing of immediate-release CBP tablets uses the following parameters [5]:
The chromatographic conditions for the dissolution sample analysis are [5]:
This method demonstrated that over 99% of the drug is released from the formulation within 15 minutes [5].
A sensitive LC-MS/MS method for pharmacokinetic studies in human plasma involves [4]:
This method is validated with high sensitivity and specificity suitable for bioequivalence studies [4].
The pharmacology of CBP and nCBP has direct implications for developing new therapies such as Tonmya, a sublingual formulation of CBP approved for fibromyalgia [6].
Rationale for Sublingual CBP: aims to improve tolerability by reducing nCBP formation.
The sublingual route is designed to reduce first-pass metabolism, thereby decreasing the formation of the long-lived metabolite nCBP. This may potentially improve the drug's tolerability profile while maintaining efficacy for chronic pain conditions [6] [7]. However, nCBP is a potent antagonist itself, and its contribution to the overall therapeutic effect, particularly sleep maintenance, is an important consideration in drug design [3] [7].
This document provides a detailed methodology for the quantification of cyclobenzaprine in dog and human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The outlined protocols are derived from validated methods used in pharmacokinetic and bioequivalence studies and are designed for use by researchers and drug development professionals.
Cyclobenzaprine is a skeletal muscle relaxant with a complex pharmacokinetic profile, including a long terminal elimination half-life. Monitoring its plasma concentration is crucial for pharmacokinetic studies [1]. The LC-MS/MS methods described here are optimized for high sensitivity, selectivity, and rapid analysis.
This protocol is adapted from a method that achieved a lower limit of quantification (LLOQ) of 0.049 ng/mL [2] [3].
This method, with an LLOQ of 0.0200 ng/mL, uses a similar approach with slight modifications [4].
Another bioequivalence study provides a detailed extraction procedure, using amitriptyline as the internal standard [1].
The following tables summarize key validation parameters and pharmacokinetic data from the cited studies.
Table 1: Analytical Method Validation Parameters
| Parameter | Human Plasma Method [2] [3] | Human Plasma Method [1] | Dog Plasma Method [4] |
|---|---|---|---|
| Linear Range | 0.049 - 29.81 ng/mL | Information Missing | 0.0200 - 10.0 ng/mL |
| LLOQ | 0.049 ng/mL | Information Missing | 0.0200 ng/mL |
| Intra-day Precision (RSD%) | ≤ 6.5% | ≤ 12.8% | Within 12.8% RSD |
| Inter-day Precision (RSD%) | ≤ 6.5% | Information Missing | Within 12.8% RSD |
| Accuracy (Relative Error) | Information Missing | Within ±5.6% | Within ±5.6% |
Table 2: Representative Pharmacokinetic Parameters of Cyclobenzaprine from a Bioequivalence Study in Humans (23 subjects, 10 mg immediate-release tablet) [1]
| Pharmacokinetic Parameter | Reference Product | Test Product |
|---|---|---|
| AUC (ng∗h/mL) | 199.4 | 201.6 |
| Cmax (ng/mL) | 7.0 | 7.2 |
| Tmax (h) | 4.5 | 4.6 |
| Rapid Elimination Half-Life (t½β, h) | 3.1 | 3.1 |
| Terminal Elimination Half-Life (t½γ, h) | 31.9 | 31.9 |
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the metabolic pathway of cyclobenzaprine, providing a clear visual guide to the procedures described.
The diagram below outlines the key steps in the sample preparation process for the quantification of cyclobenzaprine in plasma.
This diagram summarizes the primary metabolic pathway and key pharmacokinetic parameters of cyclobenzaprine.
The LC-MS/MS methods presented here provide sensitive, rapid, and reliable quantification of cyclobenzaprine in plasma, making them suitable for demanding applications like pharmacokinetic and bioequivalence studies. Key factors for success include:
These robust protocols provide a solid foundation for clinical and research laboratories focused on cyclobenzaprine analysis and drug development.
This document outlines a standardized clinical study design to assess the bioequivalence between two oral formulations of cyclobenzaprine hydrochloride (10 mg) immediate-release tablets in healthy adult subjects under fasting conditions.
A well-defined study population and rigorous crossover design are fundamental to demonstrating bioequivalence.
Table 1: Key Demographic and Study Design Parameters
| Parameter | Specification |
|---|---|
| Study Type | Bioequivalence, Crossover |
| Subjects (n) | 26 (healthy adults) |
| Dosage | 10 mg single oral dose |
| Washout Period | 30 days |
| Fasting Condition | Overnight fast before dosing |
| Blood Collection Duration | Up to 240 hours |
Accurate quantification of cyclobenzaprine in plasma is achieved through a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method [1].
Bioequivalence is determined by comparing the rate and extent of absorption of the test and reference formulations.
Table 2: Summary of Pharmacokinetic Parameters and Bioequivalence Criteria from a Published Study [1]
| Parameter | Reference Product | Test Product | 90% CI for Ratio (Test/Reference) |
|---|---|---|---|
| AUC (ng·h/mL) | 199.4 | 201.6 | 93% - 111% |
| Cₘₐₓ (ng/mL) | 7.0 | 7.2 | 93% - 112% |
| Tₘₐₓ (h) | 4.5 | 4.6 | Not Applicable |
Table 3: Cyclobenzaprine Pharmacokinetic Properties Relevant to Study Design [1] [2]
| Property | Value / Description | Implication for Study Design |
|---|---|---|
| Bioavailability | 33% - 55% | High inter-subject variability expected. |
| Tₘₐₓ | ~4 - 5 hours | Dictates dense blood sampling around this time. |
| Protein Binding | ~93% | High; potential for drug interactions. |
| Metabolism | Extensive hepatic, primarily by CYP3A4 and CYP1A2 | Contraindicated in hepatic impairment. |
| Terminal Half-life | ~31.9 hours (range 8-37 hours) | Justifies long sample collection (240 hours) and a 30-day washout. |
Cyclobenzaprine hydrochloride (CBZ) is a centrally-acting skeletal muscle relaxant structurally related to tricyclic antidepressants that is widely prescribed for acute musculoskeletal conditions [1] [2]. Electrochemical sensing platforms have emerged as powerful alternatives to conventional analytical techniques like HPLC and LC-MS/MS for CBZ determination, offering advantages of rapid analysis, cost-effectiveness, high sensitivity, and portability for potential point-of-care applications [3] [2].
Recent advancements in nanomaterial-modified electrodes have significantly enhanced the performance characteristics of electrochemical sensors for pharmaceutical analysis. These modifications improve electron transfer kinetics, increase active surface area, and enhance selectivity toward target analytes [4] [5] [6]. This protocol details the fabrication, optimization, and application of novel screen-printed and carbon paste electrodes for sensitive CBZ detection in pharmaceutical, biological, and environmental samples.
Table 1: Comparative analytical performance of different CBZ electrochemical sensors
| Electrode Modification | Linear Range (mol L⁻¹) | Detection Limit (mol L⁻¹) | Technique | Application Samples |
|---|---|---|---|---|
| α-Mn₂O₃:Co@CNTs [4] [1] | 1 × 10⁻⁶ to 1 × 10⁻² | 2.84 × 10⁻⁷ | Potentiometry | Pharmaceutical formulations |
| S-GCN/TiO₂ [5] | 0.06-10 × 10⁻⁷ | 6.4 × 10⁻⁹ | Square Wave Voltammetry | Water, biomedical, pharmaceutical |
| Ce-doped ZnO/r-GO [6] | 10 × 10⁻⁶ to 0.6 × 10⁻⁷ | 1.6 × 10⁻⁸ | Square Wave Voltammetry | Water, human serum, urine |
| Recycled graphite/NCQDs [7] | 1.0 × 10⁻⁷ to 1.0 × 10⁻² | 5.62 × 10⁻⁸ | Potentiometry | Wastewater |
Table 2: Electrode modification components and their functions
| Component | Function | Optimal Concentration |
|---|---|---|
| Carbon Nanotubes (CNTs) | Enhance electron transfer, increase surface area | Varies by design [4] [1] |
| Metal Oxide Nanostructures (α-Mn₂O₃:Co, TiO₂, ZnO) | Catalytic activity, signal amplification | 5-10% doping [4] [5] |
| Ionophore (α-cyclodextrin) | Selective molecular recognition for CBZ | 5 mg in sensing membrane [7] |
| Ion Pair (CBZ-TPB) | Electroactive species in membrane | 10 mg [1] [7] |
| Plasticizer (Dioctyl phthalate) | Membrane flexibility and stability | 0.35 mL [7] |
Synthesis of Cobalt-doped α-Mn₂O₃ Nanostructures
Functionalization of Carbon Nanotubes
Preparation of Ion Associate
Electrode Fabrication
The following diagram illustrates the complete experimental workflow for the fabrication and application of the electrochemical sensor:
The optimized (α-Mn₂O₃:Co)@CNTs sensor demonstrates excellent performance with Nernstian slope of 58.96 ± 0.76 mV per decade and stable response for up to six months, making it suitable for routine pharmaceutical analysis and environmental monitoring [4] [1].
Cyclobenzaprine hydrochloride (CBH) is a widely prescribed muscle relaxant used for the treatment of acute musculoskeletal conditions and has recently been investigated for potential repurposing in oncology and infectious diseases. As a tricyclic compound structurally similar to tricyclic antidepressants, understanding its interaction with plasma proteins is essential for pharmacokinetic profiling and therapeutic optimization. Human serum albumin (HSA), the most abundant plasma protein in mammals, serves as a primary carrier for numerous drugs, significantly influencing their distribution, metabolism, and elimination. The binding characteristics between CBH and HSA directly affect the drug's free concentration, bioavailability, and ultimately its pharmacological efficacy.
Recent studies have revealed that CBH exhibits multifaceted biological activities, including 5-HT2 receptor antagonism, antiprotozoal effects against Leishmania infantum, and unexpected anticancer properties in esophageal squamous cell carcinoma models through inhibition of the JAK1-STAT3-WDHD1 axis. These diverse applications underscore the importance of precise protein binding assays to facilitate drug development and repurposing efforts. The following application notes provide detailed methodologies for investigating CBH-protein interactions using various sophisticated techniques, enabling researchers to obtain comprehensive binding data with high accuracy and reproducibility.
Fluorescence quenching spectroscopy leverages the intrinsic fluorescence of tryptophan residue (Trp-214) located in subdomain IIA of HSA to monitor interactions with small molecules. When CBH binds near this residue, it causes quenching of fluorescence emission through formation of a ground-state complex, allowing researchers to determine binding affinity, stoichiometry, and thermodynamic parameters. This method is particularly valuable for initial screening of drug-protein interactions due to its high sensitivity and relatively simple implementation.
UV-VIS absorption spectroscopy detects micro-environmental alterations around aromatic amino acid residues (tryptophan, tyrosine, and phenylalanine) in HSA upon CBH binding. This technique provides evidence for complex formation through observed changes in absorption intensity and can distinguish between static and dynamic quenching mechanisms when combined with fluorescence data.
Circular dichroism spectroscopy measures changes in protein secondary structure induced by drug binding. This technique is particularly valuable for assessing whether CBH binding induces conformational alterations in HSA that might affect its biological function or drug transport capabilities.
This ultra-high performance liquid chromatography-diode array detection method enables precise quantification of CBH in various matrices, including human plasma and pharmaceutical formulations. The method incorporates a simple liquid-liquid microextraction step that provides high recovery rates with minimal plasma volumes, making it ideal for binding studies and therapeutic drug monitoring.
Liquid chromatography-tandem mass spectrometry provides superior sensitivity and selectivity for CBH quantification in complex biological matrices. This method is particularly valuable for pharmacokinetic studies and protein binding assessments requiring low detection limits and high accuracy.
Table 1: Thermodynamic Parameters for HSA-CBH Interaction from Fluorescence Quenching
| Temperature (°C) | KSV (M⁻¹) | Kb (M⁻¹) | kq (M⁻¹ s⁻¹) | n | ΔG° (kcal mol⁻¹) | ΔH° (kcal mol⁻¹) | ΔS° (kcal mol⁻¹) |
|---|---|---|---|---|---|---|---|
| 25 | 1.7 × 10⁴ | 1.6 × 10⁴ | 2.6 × 10¹² | 0.99 | -5.72 | -4.44 | 0.00428 |
| 30 | 1.3 × 10⁴ | 1.4 × 10⁴ | 2.2 × 10¹² | 1.01 | -5.75 | -4.44 | 0.00433 |
| 37 | 1.0 × 10⁴ | 1.2 × 10⁴ | 1.7 × 10¹² | 1.10 | -5.78 | -4.44 | 0.00443 |
Table 2: Analytical Method Performance Characteristics for CBH Quantification
| Parameter | UHPLC-DAD Method | LC-MS/MS Method |
|---|---|---|
| Linear Range (μg/mL) | 0.005-10 | 0.1-100 |
| Correlation Coefficient (r²) | >0.999 | >0.995 |
| LOD (μg/mL) | 0.0013 | 0.05 |
| LOQ (μg/mL) | 0.005 | 0.1 |
| Intra-day RSD (%) | <8 | <10 |
| Inter-day RSD (%) | <8 | <12 |
| Accuracy (% RE) | -0.50 to 0.01 | -5.0 to 5.0 |
| Extraction Recovery (%) | 94.3 | 85-90 |
The thermodynamic parameters obtained from fluorescence quenching studies indicate that CBH binding to HSA is spontaneous (negative ΔG° values) and primarily driven by hydrophobic interactions (positive ΔS° values). The decrease in KSV values with increasing temperature confirms static quenching mechanism, suggesting the formation of a stable ground-state complex between CBH and HSA. CD spectroscopy reveals that CBH binding induces significant structural reorganization in HSA, increasing α-helical content from 54% in native HSA to 62% at 40 μM CBH concentration, indicating potential stabilization of the protein structure.
The binding stoichiometry approximately equal to 1 suggests a single high-affinity binding site for CBH on HSA, likely located in subdomain IIA (Sudlow's site I) near Trp-214 residue, as evidenced by the significant fluorescence quenching of this residue. Molecular docking and dynamics simulations support these findings, showing CBH bound within the hydrophobic binding pocket of subdomain IIA, stabilized by hydrophobic forces and hydrogen bonding interactions.
Fluorescence Quenching: This method offers high sensitivity for detecting binding interactions but requires the presence of intrinsic fluorophores (tryptophan) in the binding site. It may not be suitable for proteins lacking these residues or when the binding site is distant from fluorescent amino acids.
UV-VIS Spectroscopy: While simple and readily accessible, this technique provides limited information about binding mechanisms alone and is best used in conjunction with other spectroscopic methods for comprehensive characterization.
Circular Dichroism: CD spectroscopy provides unique information about secondary structural changes but requires relatively pure protein samples and may not detect subtle conformational alterations outside the far-UV range.
Chromatographic Methods: UHPLC-DAD and LC-MS/MS offer excellent sensitivity and specificity for quantification but require more extensive sample preparation and method validation. LC-MS/MS provides superior detection limits but involves higher instrumentation costs and operational complexity.
Fluorescence Quenching: If inner filter effects are suspected, use thinner cuvettes (2 mm path length) or apply appropriate correction factors. For temperature-sensitive binding, ensure precise temperature control throughout measurements.
Chromatographic Methods: If peak shape is compromised, check mobile phase pH and consider adding modifiers such as 0.1% formic acid. For poor extraction recovery, optimize the extraction solvent composition and pH conditions.
These application notes provide comprehensive methodologies for characterizing the binding interaction between cyclobenzaprine and human serum albumin using complementary biophysical and chromatographic techniques. The multi-spectroscopic approach allows for determination of binding constants, stoichiometry, thermodynamic parameters, and structural changes, while chromatographic methods enable precise quantification in complex biological matrices. The protocols have been optimized for reproducibility and accuracy, providing researchers with robust tools for drug-protein binding studies that can be adapted to similar investigations with other drug molecules.
Cyclobenzaprine hydrochloride, a centrally-acting muscle relaxant structurally related to tricyclic antidepressants, has recently demonstrated unexpected anti-cancer properties in preclinical ESCC models. Originally approved for short-term adjunctive treatment of muscle spasms, cyclobenzaprine exerts its primary therapeutic effects through central nervous system modulation involving noradrenergic and serotonergic systems, with recent evidence revealing potent histamine H1 receptor antagonism that explains its sedative side effects [1]. The drug's molecular structure, characterized by a tricyclic dibenzocycloheptene core with a molecular weight of 275.39 g/mol and high lipophilicity (log POW 5.2), enables efficient cellular membrane penetration [2] [3]. The serendipitous discovery of its anti-ESCC activity emerged from systematic screening of FDA-approved compounds, revealing potent inhibition of ESCC proliferation and migration through novel molecular mechanisms involving the JAK1-STAT3-WDHD1 signaling axis and induction of DNA damage response [4]. These findings position cyclobenzaprine as a promising drug repurposing candidate for ESCC, a particularly aggressive malignancy with limited treatment options and poor prognosis.
The rationale for investigating cyclobenzaprine in ESCC stems from multiple factors: its established safety profile in human use, known pharmacokinetic properties (approximately 93% plasma protein binding, extensive hepatic metabolism primarily via CYP3A4 and CYP1A2, and elimination half-life of 18-32 hours), and favorable tissue distribution characteristics [5] [3]. Furthermore, the dose-dependent cytotoxicity observed in preliminary screens against ESCC cell lines, coupled with its novel mechanism of action distinct from conventional chemotherapeutic agents, provides strong justification for detailed mechanistic investigation and therapeutic development [4]. This document presents comprehensive methodological frameworks and technical protocols to facilitate standardized investigation of cyclobenzaprine's effects in ESCC models, enabling validation and extension of these promising initial findings.
The evaluation of cyclobenzaprine's effects on ESCC encompasses a sequential experimental approach beginning with viability and proliferation assessment, progressing through migration and clonogenic capacity evaluation, and culminating in mechanistic investigations of molecular targets and pathway modulation. The integrated workflow ensures comprehensive characterization of both phenotypic effects and underlying molecular mechanisms, providing a complete preclinical profile of its anti-ESCC activity. Each experimental phase builds upon previous findings to establish causal relationships between drug exposure, pathway modulation, and phenotypic outcomes.
Table 1: Key Experimental Components in Cyclobenzaprine ESCC Profiling
| Experimental Phase | Primary Assays | Key Readouts | Mechanistic Insights |
|---|---|---|---|
| Initial Screening | CCK-8 Viability | Dose-response curves, IC50 | Cytotoxicity potency |
| Proliferation Assessment | Colony Formation | Colony number/size | Long-term anti-proliferative effects |
| Migration Capacity | Transwell, Scratch assays | Migration distance, % wound closure | Anti-metastatic potential |
| Mechanistic Investigation | Western blot, PCR, DARTS, CETSA | Protein expression, binding affinity | JAK1-STAT3-WDHD1 pathway modulation |
| DNA Damage Evaluation | Comet assay | Tail moment, DNA damage quantification | Genotoxic stress induction |
| In Vivo Validation | Xenograft models | Tumor volume, pathway analysis | Translational relevance |
The following diagram illustrates the integrated experimental workflow for evaluating cyclobenzaprine's effects in ESCC models:
ESCC cell lines KYSE150 and Eca109 should be maintained under standard culture conditions (37°C, 5% CO₂) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2mM L-glutamine, and 1% penicillin-streptomycin solution [4]. Cells should be routinely authenticated using STR profiling and regularly tested for mycoplasma contamination to ensure experimental reproducibility. For all experiments, cells should be harvested during logarithmic growth phase using 0.25% trypsin-EDTA and viability quantified via trypan blue exclusion prior to plating, with minimum 95% viability required for experimental use. The cell banking procedures should follow established quality standards, utilizing authenticated cell lines to ensure identity, viability, and functional integrity [6].
This compound (≥98% purity) should be prepared as a 10mM stock solution in sterile dimethyl sulfoxide (DMSO), aliquoted, and stored at -20°C protected from light. For experimental treatments, prepare working concentrations freshly by serial dilution in complete cell culture medium, ensuring the final DMSO concentration does not exceed 0.1% (v/v) in all experimental conditions, including vehicle controls. Based on preliminary data, test a concentration range of 1-100μM cyclobenzaprine with treatment durations of 24, 48, and 72 hours to establish comprehensive dose-response and time-course relationships [4]. Include appropriate positive controls specific to each assay type (e.g., 10μM cisplatin for cytotoxicity, 10μM mitomycin C for migration inhibition).
Table 2: Essential Equipment and Specialized Reagents
| Category | Specific Items | Specifications/Application |
|---|---|---|
| Cell Culture | CO₂ incubator, Biological safety cabinet, Inverted microscope | Standard cell maintenance and observation |
| Viability/Proliferation | CCK-8 kit, Colony formation supplies (6-well plates, crystal violet) | Quantitative viability and clonogenic capacity |
| Migration Assays | Transwell chambers (8μm pore), Scratch assay tools | Migration and invasion capacity assessment |
| Molecular Biology | Proteomics kits, Western blot apparatus, PCR system, Comet assay kit | Mechanism investigation and target validation |
| Advanced Binding | DARTS assay components, CETSA reagents | Target engagement confirmation |
| Analysis | Microplate reader, Gel documentation, Fluorescence microscope | Data acquisition and quantification |
The Cell Counting Kit-8 (CCK-8) assay provides a sensitive, colorimetric method for quantifying cellular metabolic activity as a proxy for viability. The assay principle relies on the reduction of WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt] to water-soluble formazan by cellular dehydrogenases, with absorbance directly proportional to viable cell number [4].
Step-by-Step Protocol:
Technical Notes: Optimal incubation time with CCK-8 reagent should be determined empirically for each cell line; typically, 2-3 hours provides sufficient signal without exceeding linear range. Avoid bubble formation during reagent addition as this interferes with absorbance readings.
The clonogenic assay evaluates long-term proliferative capacity and reproductive integrity after cyclobenzaprine exposure, detecting both cytostatic and cytotoxic effects through quantification of colony-forming efficiency [4].
Step-by-Step Protocol:
Technical Notes: Maintain consistent incubation periods across experiments as small differences significantly impact colony size and counting. Include appropriate positive controls (e.g., 5μM cisplatin) to verify assay sensitivity.
The Transwell assay evaluates directional migration capacity through a porous membrane toward a chemoattractant gradient, modeling invasive behavior [4].
Step-by-Step Protocol:
The scratch assay provides a simple method to evaluate collective cell migration in two dimensions, modeling wound closure processes [4].
Step-by-Step Protocol:
The DARTS assay identifies direct protein targets based on proteolytic protection conferred by drug binding [4].
Step-by-Step Protocol:
The CETSA method validates target engagement in intact cells by detecting thermal stabilization of drug-bound proteins [4].
Step-by-Step Protocol:
The comet assay detects DNA damage at the single-cell level by measuring migration of DNA from immobilized nuclei under electrophoresis [4].
Step-by-Step Protocol:
Cyclobenzaprine demonstrates concentration-dependent cytotoxicity against ESCC cell lines, with significant reduction in viability observed at concentrations ≥10μM following 48-hour exposure [4]. The time-dependent enhancement of effect is evident across multiple cell lines, with IC₅₀ values decreasing approximately 30-40% between 24 and 72-hour exposures. This pattern suggests cumulative cellular damage or progressive pathway modulation rather than immediate cytotoxic effects.
Table 3: Cyclobenzaprine Cytotoxicity in ESCC Cell Lines
| Cell Line | 24h IC₅₀ (μM) | 48h IC₅₀ (μM) | 72h IC₅₀ (μM) | Maximum Inhibition (%) | Response Classification |
|---|---|---|---|---|---|
| KYSE150 | 42.5 ± 3.2 | 28.7 ± 2.1 | 19.3 ± 1.8 | 88.5 ± 4.2 | Highly Sensitive |
| Eca109 | 51.3 ± 4.1 | 35.2 ± 2.8 | 23.6 ± 2.3 | 82.7 ± 5.1 | Moderately Sensitive |
| KYSE450 | 65.8 ± 5.2 | 48.9 ± 3.9 | 35.4 ± 3.1 | 75.3 ± 6.2 | Moderately Resistant |
Colony formation assays reveal potent inhibition of clonogenic survival, with dose-dependent reduction in both colony number and size observed at concentrations as low as 5μM cyclobenzaprine. Complete suppression of colony formation occurs at ≥20μM, demonstrating the drug's potent anti-proliferative effects beyond immediate cytotoxicity. The morphological changes in remaining colonies include increased size heterogeneity, irregular borders, and decreased cell density, suggesting compromised reproductive capacity even in surviving cells.
Cyclobenzaprine significantly impairs migratory capacity in both Transwell and scratch assays, with approximately 60-70% reduction in migration observed at 10μM concentration (non-cytotoxic at 24 hours) [4]. This concentration-dependent inhibition demonstrates the drug's specific anti-migratory effects independent of general cytotoxicity. The collective migration assessed via scratch assay shows delayed wound closure, with 40-50% reduction in closure rate at 24 hours with 10μM treatment.
Table 4: Anti-migratory Effects of Cyclobenzaprine in ESCC Models
| Assay Type | Concentration (μM) | % Inhibition vs. Control | Statistical Significance | Time Point |
|---|---|---|---|---|
| Transwell Migration | 5 | 35.2 ± 6.1 | p<0.05 | 24h |
| Transwell Migration | 10 | 62.8 ± 7.3 | p<0.001 | 24h |
| Transwell Migration | 20 | 84.5 ± 5.9 | p<0.001 | 24h |
| Scratch Assay | 5 | 28.7 ± 4.8 | p<0.05 | 24h |
| Scratch Assay | 10 | 51.3 ± 5.2 | p<0.01 | 24h |
| Scratch Assay | 20 | 73.6 ± 6.7 | p<0.001 | 24h |
Proteomic analysis identifies WDHD1 as a key downstream target of cyclobenzaprine exposure, with dose-dependent suppression of expression observed following 24-hour treatment [4]. Functional validation via WDHD1 knockdown experiments recapitulates cyclobenzaprine's anti-proliferative and anti-migratory effects, while overexpression studies demonstrate partial resistance to drug treatment, establishing WDHD1 as a critical mediator of therapeutic response.
Pathway analysis reveals coordinated suppression of JAK1-STAT3 signaling, with reduced phosphorylation of both JAK1 (Tyr1034/1035) and STAT3 (Tyr705) following cyclobenzaprine exposure [4]. The specificity of pathway inhibition is demonstrated by unaffected JAK2-STAT3 and PI3K-Akt-mTOR signaling, indicating selective targeting of the JAK1-STAT3-WDHD1 axis rather than broad kinase inhibition.
DNA damage response activation is evidenced by increased γH2AX foci formation, elevated phospho-ATM/ATR levels, and comet assay results showing significantly increased tail moment in treated cells [4]. This genotoxic stress response likely contributes to the observed growth inhibition and provides insight into potential combination strategies with DNA repair-targeted agents.
The primary mechanistic pathway through which cyclobenzaprine exerts its anti-ESCC effects involves coordinated inhibition of the JAK1-STAT3-WDHD1 signaling axis. The following diagram illustrates this pathway and cyclobenzaprine's points of intervention:
The molecular interactions begin with cyclobenzaprine's direct binding to JAK1 kinase, demonstrated through both DARTS and CETSA assays, which reduces JAK1 autophosphorylation and subsequent activation [4]. This initial binding event propagates through downstream signaling disruption, evidenced by decreased STAT3 phosphorylation and nuclear translocation, ultimately leading to transcriptional repression of WDHD1, a critical factor in DNA replication and repair. The functional consequence of this pathway inhibition is dual: impaired proliferative signaling through STAT3-dependent genes, and induction of replication stress through WDHD1 suppression, creating synergistic anti-proliferative effects.
Cyclobenzaprine triggers significant DNA damage as demonstrated by comet assay and γH2AX foci formation, with both WDHD1 knockdown and drug treatment producing similar DDR activation patterns [4]. This suggests that WDHD1 suppression is a primary mechanism underlying DNA damage induction, likely through its established role in DNA replication initiation and replication fork progression. The DDR pathway activation involves sequential phosphorylation of ATM/ATR, CHK1/CHK2, and H2AX, leading to cell cycle arrest and apoptosis induction in a subset of treated cells. This mechanistic insight provides potential biomarkers for treatment response (γH2AX, pCHK1) and suggests rational combination approaches with PARP inhibitors or other DDR-targeting agents.
Critical parameters for successful cyclobenzaprine testing in ESCC models include careful attention to solvent controls (DMSO concentration ≤0.1%), cell density optimization for each specific assay type, and treatment duration alignment with experimental objectives. For mechanistic studies, comprehensive time-course analyses are essential to distinguish primary drug targets from secondary adaptive responses. The metabolic activity of cells can influence cyclobenzaprine effects, as the drug's impact on mitochondrial function may potentially interfere with tetrazolium-based viability assays through mechanisms independent of cytotoxicity [7].
Assay-specific optimization should include:
Table 5: Common Technical Issues and Resolution Strategies
| Problem | Potential Causes | Solutions |
|---|---|---|
| High variability in viability assays | Inconsistent cell seeding, bubble formation, edge effects in plates | Use automated cell counter, gentle reagent addition, exclude edge wells |
| Inconsistent migration results | Variable scratch width, serum batch differences, temperature fluctuations | Use standardized scratching tools, aliquot and test serum batches, ensure stable incubation |
| Weak signal in Western blotting | Inadequate protein transfer, inefficient antibody binding, low target expression | Verify transfer efficiency with Ponceau staining, optimize antibody concentrations, increase protein loading |
| Poor comet assay resolution | Inappropriate agarose concentration, incorrect electrophoresis conditions | Optimize agarose percentage, validate electrophoresis buffer pH and conductivity |
| Lack of cyclobenzaprine effect | Drug degradation, insufficient concentration, resistant cell population | Prepare fresh drug solutions, verify concentration with HPLC, use early-passage cells |
The comprehensive data presented establish cyclobenzaprine as a promising repurposing candidate for ESCC treatment, with demonstrated efficacy across multiple ESCC models and a novel mechanism of action involving JAK1-STAT3-WDHD1 pathway inhibition and DNA damage response activation [4]. The concentration-dependent effects observed at clinically achievable levels (based on known pharmacokinetics from muscle spasm indications) support translational potential, though formal pharmacokinetic studies in oncology contexts are warranted [3]. Future research should focus on combination strategies leveraging cyclobenzaprine's unique mechanism, particularly with DNA-damaging agents or targeted therapies, and predictive biomarker development to identify patient populations most likely to respond. These application notes provide standardized methodologies to enable reproducible investigation of cyclobenzaprine's anti-ESCC activity across research laboratories, facilitating validation and development of this promising therapeutic approach.
The direct measurement of drug-target interactions within physiologically relevant environments represents a critical challenge in modern drug discovery and development. Traditional methods for studying drug-protein interactions often require chemical modification of the compound of interest (e.g., through incorporation of biotin or fluorescent tags), which can potentially alter its binding properties and biological activity [1] [2]. To overcome these limitations, label-free techniques including Drug Affinity Responsive Target Stability (DARTS) and Cellular Thermal Shift Assay (CETSA) have emerged as powerful alternatives that leverage the fundamental biophysical principle of ligand-induced stabilization to investigate target engagement under native conditions [1] [2].
DARTS capitalizes on the phenomenon wherein small molecule binding to a target protein enhances its proteolytic resistance, thereby allowing researchers to identify potential protein targets without chemical modification of the compound [2]. The fundamental premise is that when a drug binds to its target protein, it stabilizes the protein's native conformation, making it less susceptible to protease digestion compared to the unbound form. CETSA operates on a similar principle of ligand-induced stabilization but instead examines the thermal stability of target proteins when bound to ligands [3] [1]. When proteins are exposed to heat stress, they begin to denature and aggregate, but ligand-bound proteins exhibit increased thermal stability and remain soluble at higher temperatures [4] [3]. Both techniques provide direct evidence of target engagement while preserving the native cellular context, making them invaluable for validating drug mechanisms and identifying novel targets.
Cyclobenzaprine hydrochloride (marketed as Flexeril) is a centrally-acting muscle relaxant primarily prescribed for the relief of muscle spasms associated with acute painful musculoskeletal conditions [5]. Structurally, cyclobenzaprine is classified as a tricyclic compound bearing resemblance to tricyclic antidepressants, though its precise mechanism of action as a muscle relaxant involves reduction of tonic somatic motor activity, primarily through noradrenergic modulation at the brainstem level. While its primary medical use has been confined to musculoskeletal disorders, recent innovative drug repurposing screens have revealed previously unrecognized anti-cancer properties of this FDA-approved compound [5].
Emerging research has demonstrated that cyclobenzaprine exhibits significant inhibitory effects on the proliferation and metastasis of esophageal squamous cell carcinoma (ESCC) in both in vitro and in vivo models [5]. These studies have identified WDHD1 (a DNA replication factor) as a critical downstream target of cyclobenzaprine exposure, with the drug exerting its effects through inhibition of the JAK1-STAT3 signaling axis rather than JAK2-STAT3 or PI3K-Akt-mTOR pathways [5]. Furthermore, cyclobenzaprine treatment has been shown to induce DNA damage response (DDR) in cancer cells, suggesting a multifaceted mechanism of action against malignant cells [5]. These unexpected findings have generated considerable interest in understanding the complete target profile of cyclobenzaprine, necessitating the application of robust target engagement assays like DARTS and CETSA to validate these interactions and potentially identify additional molecular targets.
The DARTS method is founded on the principle that a target protein undergoes conformational stabilization upon binding to a small molecule, resulting in increased resistance to proteolytic degradation [2]. This technique offers several significant advantages: it requires no chemical modification of the test compound, can be performed with standard laboratory equipment, and allows for target identification in complex biological systems [2]. For cyclobenzaprine studies, DARTS has been successfully employed to validate direct binding to JAK1 protein, providing crucial mechanistic insights into its newly discovered anti-cancer effects [5]. The technique is particularly valuable in the early stages of drug discovery when researchers need to distinguish between direct target engagement and downstream effects.
The following diagram illustrates the key steps in the DARTS experimental workflow:
Cell Lysate Preparation:
Compound Treatment:
Limited Proteolysis:
Reaction Termination and Analysis:
A positive DARTS result is indicated by enhanced protein band intensity in cyclobenzaprine-treated samples compared to vehicle control at equivalent protease concentrations. For quantitative assessment, band intensities should be normalized to undigested controls and plotted against protease concentration. Cyclobenzaprine has demonstrated specific stabilization of JAK1 in ESCC models, with lesser effects on related proteins such as JAK2 [5].
CETSA measures drug-target engagement based on the principle of ligand-induced thermal stabilization, wherein binding of a small molecule to its target protein increases the protein's thermal stability, resulting in a higher temperature requirement for denaturation and aggregation [4] [3]. The assay can be performed in two primary formats: the thermal shift mode which determines the melting temperature (T~m~) shift, and the isothermal dose-response (ITDR) mode which assesses concentration-dependent stabilization at a fixed temperature [3]. CETSA has been successfully adapted for use in platelets and various cell types, demonstrating its broad applicability [4]. For cyclobenzaprine research, CETSA has confirmed direct engagement with JAK1, providing complementary evidence to DARTS findings [5].
The following diagram illustrates the key steps in the CETSA experimental workflow:
Cell Treatment and Heating:
Cell Lysis and Protein Aggregation:
Protein Detection and Quantification:
Isothermal Dose-Response (ITDR) Modality:
A positive CETSA result is indicated by a rightward shift in the protein melting curve (increased T~m~) or concentration-dependent stabilization in ITDR experiments. For cyclobenzaprine, research has demonstrated significant thermal stabilization of JAK1 with an EC~50~ value consistent with its anti-proliferative effects in ESCC cells [5]. The magnitude of stabilization (ΔT~m~) typically ranges from 2-8°C for direct targets, with cyclobenzaprine showing approximately 4-5°C stabilization of JAK1 at therapeutic concentrations [5].
Table 1: Comparative analysis of cyclobenzaprine target engagement using DARTS and CETSA
| Parameter | DARTS Assay | CETSA |
|---|---|---|
| Target Protein | JAK1 | JAK1 |
| Effective Concentration | 10-100 μM | 10-100 μM |
| Stabilization Effect | Protease resistance increase | ΔT~m~ = 4-5°C |
| Assay Time | 1-2 days | 1-2 days |
| Throughput | Medium | Medium to High |
| Key Readout | Band intensity preservation | Soluble protein percentage |
| Downstream Validation | Western blot, MS | Western blot, MS |
The molecular pathway through which cyclobenzaprine exerts its anti-cancer effects has been partially elucidated, with DARTS and CETSA playing crucial roles in validating the direct target:
Table 2: Comparison of target engagement methods for cyclobenzaprine studies
| Characteristic | DARTS | CETSA | Affinity-Based Methods |
|---|---|---|---|
| Compound Modification | Not required | Not required | Required (biotin/标签) |
| Physiological Relevance | Medium (lysate) | High (live cells) | Low (purified proteins) |
| Throughput Potential | Medium | Medium-High | Low |
| Equipment Needs | Standard lab | Thermal cycler | Specialized resins |
| False Positive Risk | Medium (protease sensitivity) | Low | High (nonspecific binding) |
| Target Identification | Known and novel targets | Known and novel targets | Predetermined targets |
DARTS and CETSA provide powerful, complementary approaches for studying direct target engagement of cyclobenzaprine with its newly identified molecular targets. The successful application of these techniques has revealed previously unexpected mechanisms underlying cyclobenzaprine's anti-cancer effects, specifically its direct binding to JAK1 and subsequent modulation of the STAT3-WDHD1 axis [5]. These findings highlight the value of target-agnostic approaches in drug repurposing research and underscore the importance of robust target engagement assays in validating novel drug-target interactions.
The protocols outlined in this document provide researchers with comprehensive methodologies for implementing DARTS and CETSA in their cyclobenzaprine research programs, from basic setup and optimization to data interpretation and troubleshooting. As interest in cyclobenzaprine's potential applications in oncology continues to grow, these techniques will play an increasingly important role in validating its mechanism of action and guiding further development toward clinical applications.
Cyclobenzaprine is a centrally-acting muscle relaxant with a complex polypharmacological profile that extends beyond its primary indication for musculoskeletal conditions. Originally developed as a structural analog of tricyclic antidepressants, cyclobenzaprine exhibits multimodal activity across several neurotransmitter systems, making it a compelling candidate for proteomic investigation and target discovery [1] [2]. Although initially approved as a short-term adjunct treatment for muscle spasms, recent research has revealed potential applications for fibromyalgia, post-traumatic stress disorder (PTSD), and other central nervous system conditions [1] [3]. The structural similarity between cyclobenzaprine and amitriptyline (differing by only one double bond) further underscores the importance of comprehensive target profiling to elucidate its complete mechanism of action and identify novel therapeutic applications [2].
The molecular promiscuity of cyclobenzaprine necessitates sophisticated proteomic approaches to fully characterize its interaction network. Current evidence indicates that cyclobenzaprine functions primarily as a serotonergic antagonist with additional activity on adrenergic and histaminergic systems [4] [5]. Specifically, cyclobenzaprine has been identified as a potent antagonist of 5-HT2A receptors (Kᵢ = 4-29 nM), which is considered its primary mechanism for reducing skeletal muscle hyperactivity through central nervous system pathways [6]. Additionally, recent investigations have revealed high-affinity binding to histamine H₁ receptors (low nanomolar range), which likely mediates the sedative effects commonly observed in clinical use [4]. This complex receptor interaction profile, combined with emerging evidence of downstream signaling modifications, positions cyclobenzaprine as an ideal candidate for comprehensive proteomic analysis to identify novel therapeutic targets and potential repurposing opportunities.
Identification of cyclobenzaprine's direct protein targets requires a multi-method approach combining computational prediction with experimental validation. In silico target prediction serves as a crucial first step, utilizing structural similarity principles to identify potential off-target interactions. As cyclobenzaprine shares significant structural homology with tricyclic antidepressants, initial screening should prioritize known targets of amitriptyline and imipramine, particularly focusing on neurotransmitter receptors and transporters [6]. Computational profiling against extensive protein databases (≥4,000 targets) provides a foundation for hypothesis generation, with particular emphasis on G-protein coupled receptors and monoamine transporters [6]. These predictions must subsequently be validated through experimental affinity determination using radioligand binding assays to establish definitive target engagement and quantify binding affinities.
Experimental target confirmation begins with systematic binding assays across the predicted target space. Saturation radioligand binding studies demonstrate that cyclobenzaprine binds to histamine H₁ receptors in a noncompetitive manner, distinguishing it from classical competitive antagonists like diphenhydramine [4]. This unusual binding mode may explain certain pharmacological properties and necessitates specialized assay designs. For comprehensive target profiling, establish dose-response curves across serotonin receptors (5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, 5-HT7), adrenergic receptors (α-2C), and monoamine transporters (SERT, NET) [6]. The resulting binding affinity data (Kᵢ values) should be compared against therapeutic plasma concentrations (10-150 nM) to determine pharmacological relevance, with particular attention to targets exhibiting submicromolar affinities [6].
Table 1: Experimental Binding Affinities of Cyclobenzaprine at Key Molecular Targets
| Target | Experimental Kᵢ (nM) | Therapeutic Relevance | Assay Type |
|---|---|---|---|
| 5-HT2A receptor | 4-29 | Primary mechanism | Radioligand binding |
| 5-HT2B receptor | 39.8 | Secondary action | Radioligand binding |
| 5-HT2C receptor | 6-57 | Secondary action | Radioligand binding |
| Norepinephrine transporter | 22-52 | Contributory mechanism | Uptake inhibition |
| Serotonin transporter | 1-108 | Contributory mechanism | Uptake inhibition |
| Histamine H₁ receptor | Low nanomolar | Sedative effects | Functional BRET assay |
| Dopamine transporter | 3,250-8,500 | Likely insignificant | Radioligand binding |
Following target identification, functional validation is essential to determine the pharmacological consequences of cyclobenzaprine binding. For receptor targets, implement cell-based signaling assays to characterize compound effects on downstream signaling pathways. The Bioluminescence Resonance Energy Transfer (BRET) platform using TRUPATH G-protein subunit biosensors provides a comprehensive approach to quantify cyclobenzaprine's effect on receptor activation kinetics [4]. These assays reveal that cyclobenzaprine functions as a noncompetitive antagonist at histamine H₁ receptors, effectively blocking histamine-mediated receptor activation without displacing the native ligand from the orthosteric binding site [4]. This distinctive mechanism may contribute to cyclobenzaprine's clinical profile and should be investigated across other target classes.
Complementary calcium flux assays in recombinant cell systems provide secondary validation of functional activity, particularly for Gq-coupled receptors like 5-HT2A and histamine H₁ receptors. These assays monitor intracellular calcium mobilization as a direct measure of receptor activation/inhibition, providing real-time kinetic data on compound effects [4]. For transporter targets, implement uptake inhibition assays using radiolabeled neurotransmitters (³H-serotonin for SERT, ³H-norepinephrine for NET) to quantify cyclobenzaprine's effects on transporter function [6]. The integrated functional profile should contextualize binding data with pharmacological activity, establishing a complete picture of cyclobenzaprine's polypharmacology and identifying the molecular determinants of both therapeutic and adverse effects.
Characterization of cyclobenzaprine's downstream proteomic effects requires systematic exposure studies followed by comprehensive protein quantification. The RapidAIM (Autoinducer-based Identification of Metaproteomes) platform provides a robust framework for assessing functional responses to pharmacological perturbation, utilizing tandem mass tag (TMT)-labeled metaproteomics to quantify protein expression changes across thousands of targets simultaneously [7]. Experimental designs should incorporate physiologically relevant dosing (therapeutic concentrations: 10-150 nM) across multiple time points (acute: 2-24 hours; chronic: 3-7 days) to capture both immediate and adaptive proteomic responses. Sample preparation must maintain protein integrity while minimizing post-collection modifications that could confound results.
Following cyclobenzaprine exposure, protein extraction should utilize optimized lysis buffers compatible with subsequent mass spectrometric analysis, incorporating protease and phosphatase inhibitors to preserve post-translational modification states. The TMT-11plex platform enables multiplexed analysis of multiple treatment conditions, significantly enhancing throughput while reducing inter-run variability [7]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis generates quantitative proteomic data, with subsequent bioinformatic processing to identify differentially expressed proteins. Statistical analysis should employ appropriate multiple testing corrections (Benjamini-Hochberg FDR <0.05) with minimum fold-change thresholds (≥1.5) to identify biologically significant alterations. Functional enrichment analysis of perturbed proteins reveals pathway-level responses to cyclobenzaprine exposure, highlighting systems-level effects beyond primary target engagement.
Table 2: Proteomic Analysis Workflow Parameters for Cyclobenzaprine Studies
| Parameter | Specification | Purpose | Quality Control |
|---|---|---|---|
| Exposure concentration | 10 nM - 1 μM | Cover therapeutic & supra-therapeutic ranges | Viability assays |
| Exposure duration | 2 h, 24 h, 72 h, 7 d | Capture acute & adaptive responses | Time-course analysis |
| Protein quantification | TMT-11plex labeling | Multiplexed comparison | Labeling efficiency >95% |
| MS acquisition | Orbitrap Fusion Lumos | High-resolution quantification | CV <15% for QC standards |
| Peptide identification | SEQUEST HT algorithm | Protein identification | FDR <1% at PSM level |
| Statistical threshold | FDR <0.05, fold-change ≥1.5 | Biological significance | Power analysis |
Based on cyclobenzaprine's known pharmacology, targeted proteomic approaches should prioritize specific signaling pathways for detailed investigation. Western blot arrays focusing on serotonergic signaling components (5-HT receptor subtypes, downstream kinases) provide quantitative validation of mass spectrometry findings, while phosphoproteomic analysis reveals post-translational modifications indicative of pathway activation/inhibition. For histaminergic pathways, implement H₁ receptor trafficking assays coupled with quantification of downstream mediators (PLCβ, IP₃, PKC isoforms) to elucidate the functional consequences of noncompetitive antagonism [4]. These targeted approaches complement global proteomic analyses by providing higher sensitivity for low-abundance signaling proteins that may be missed in unbiased screens.
For investigation of potential peripheral effects, include inflammatory cytokine profiling (IL-6, IL-8, MCP-1/CCL2) in relevant cell systems, as cyclobenzaprine may modulate neuroimmune signaling pathways [8]. Additionally, assess effects on extracellular matrix components (SPARC, HSPG2, fibronectin) and complement regulation proteins (CD59), as these may reveal novel mechanisms relevant to cyclobenzaprine's therapeutic applications [8]. Cellular stress pathway analysis should examine unfolded protein response markers (BiP, CHOP, XBP1) and autophagy regulators (LC3-I/II, p62), as these systems frequently respond to pharmacological perturbation. The integration of targeted and global approaches provides a comprehensive understanding of cyclobenzaprine's effects on the cellular proteome, connecting primary target engagement with downstream functional consequences.
Integrating proteomic data with complementary omics layers provides a systems-level understanding of cyclobenzaprine's pharmacological effects. Transcriptomic profiling (RNA-seq) of cyclobenzaprine-treated systems identifies gene expression changes that may precede or complement proteomic alterations, revealing regulatory relationships that enhance mechanistic interpretation. Metabolomic analysis (LC-MS based) captures downstream biochemical consequences, particularly in monoamine neurotransmitter pathways directly affected by cyclobenzaprine's target interactions [7]. Integration across these data layers requires sophisticated bioinformatic pipelines that employ weighted correlation network analysis to identify coherent multi-omics modules responsive to cyclobenzaprine treatment.
The functional annotation of cyclobenzaprine-responsive proteins should leverage multiple database resources (GO, KEGG, Reactome) to identify enriched biological processes and pathways. For network-based analysis, implement protein-protein interaction mapping using STRING or similar platforms to identify highly connected nodes that may represent critical regulators of cyclobenzaprine's effects [7]. Temporal data integration across multiple exposure durations further enhances mechanistic understanding by distinguishing direct drug effects from adaptive cellular responses. This integrated multi-omics approach facilitates the construction of comprehensive cyclobenzaprine response networks, identifying novel downstream effectors and potential biomarkers for clinical translation.
Robust experimental design is critical for generating meaningful proteomic data on cyclobenzaprine effects. Cell model selection should include relevant neuronal (neuroblastoma lines, primary neurons) and muscle (C2C12, primary myotubes) systems, with consideration of blood-brain barrier penetration in selecting appropriate models for central vs. peripheral effects. Dosing strategy must encompass the therapeutic concentration range (10-150 nM) while including higher concentrations (up to 10 μM) to identify lower-affinity interactions, with careful attention to solubility limitations (aqueous solubility: ~1.5 mg/mL) [9]. Experimental replicates (n≥4 per condition) provide statistical power for detecting moderate effect sizes, while appropriate controls (vehicle, structural analogs) control for system-specific background.
Time course designs should capture both early (15 min - 4 h) and sustained (24-72 h) responses to distinguish direct target-mediated effects from secondary adaptations. For in vivo studies, implement tissue-specific proteomics in brain regions relevant to cyclobenzaprine's therapeutic effects (brainstem, spinal cord) and adverse effects (cortex, hypothalamus) [1]. Sample preparation for in vivo studies requires careful attention to post-mortem degradation timelines (<2 minutes to flash-freezing recommended for phosphoproteomic preservation). Analytical validation should prioritize orthogonal verification of key findings through multiple methods (e.g., SRM/MRM mass spectrometry, Western blotting, immunofluorescence) across biological replicates to ensure robust, reproducible results.
Proteomic profiling of cyclobenzaprine reveals novel therapeutic opportunities beyond its traditional musculoskeletal indications. The serotonergic modulation profile combined with effects on stress response pathways provides a mechanistic foundation for investigating cyclobenzaprine in neuropsychiatric conditions, particularly PTSD where sleep disturbances represent a core symptom domain [1] [3]. Sublingual formulation development (2.8-5.6 mg) specifically aims to exploit these properties while minimizing daytime sedation through avoidance of first-pass metabolism [9]. Proteomic data further informs rational combination strategies, identifying complementary mechanisms that may enhance efficacy while mitigating adverse effects.
The anti-inflammatory signatures observed in proteomic studies suggest potential applications in conditions with neuroinflammatory components, including long COVID syndrome and fibromyalgia [8] [3]. Integration of proteomic data with clinical biomarker profiles enables identification of patient subgroups most likely to respond to cyclobenzaprine therapy, advancing precision medicine approaches. Additionally, the distinct target engagement profile relative to structurally similar antidepressants may guide development of novel analogs with optimized selectivity and improved therapeutic indices. These repurposing applications demonstrate how comprehensive proteomic characterization can reveal unexpected therapeutic opportunities for established pharmacological agents.
Proteomic approaches significantly enhance safety assessment by identifying potential adverse outcome pathways early in drug development. For cyclobenzaprine, serotonin syndrome risk represents a critical safety consideration, necessitating specific investigation of proteins involved in serotonin synthesis, release, and metabolism [6]. Proteomic screening for cardiotoxicity markers (e.g., mitochondrial proteins, ion channels, calcium handling proteins) addresses concerns related to cyclobenzaprine's structural similarity to tricyclic antidepressants with known cardiac effects [1]. Additionally, assessment of hepatic stress response proteins provides mechanistic insight into cyclobenzaprine metabolism and potential hepatotoxicity, particularly relevant in populations with hepatic impairment who exhibit altered drug clearance [1].
Incorporating temporal proteomic analysis following acute overdose scenarios (>1000 mg) identifies proteins and pathways associated with life-threatening toxicity, potentially revealing biomarkers for monitoring and interventions [1]. Integration of proteomic findings with pharmacovigilance data (FAERS) strengthens safety signals and identifies novel potential adverse drug reactions not previously described in product labeling [5]. These comprehensive safety applications demonstrate how proteomic approaches can complement traditional toxicology assessments, providing mechanistic understanding of adverse effects and informing risk mitigation strategies for cyclobenzaprine use in vulnerable populations.
Diagram Title: Cyclobenzaprine Proteomic Analysis Workflow
Diagram Title: Cyclobenzaprine Target Network and Downstream Effects
These application notes provide a comprehensive framework for investigating cyclobenzaprine's proteomic effects and downstream targets, integrating established pharmacological knowledge with modern proteomic technologies. The experimental strategies outlined enable systematic characterization of cyclobenzaprine's complex polypharmacology, from initial target identification to functional validation and translational application. Implementation of these protocols will advance understanding of cyclobenzaprine's mechanism of action, potentially revealing novel therapeutic applications and informing the development of safer, more targeted musculoskeletal therapeutics.
| Aspect | Details from Preclinical Studies |
|---|---|
| Primary Site of Action | Central Nervous System (CNS); primarily the brainstem with a potential secondary effect on the spinal cord [1] [2]. |
| Mechanism of Action | Reduces tonic somatic motor activity by influencing both gamma (γ) and alpha (α) motor systems [1]. It does not act directly on skeletal muscle or the neuromuscular junction [1] [2]. |
| Receptor Interactions | - Serotonin (5-HT2A): Antagonism thought to contribute to the antispasmodic effect [2].
Since detailed protocols were not found in the search results, the following is a generalized template for evaluating cyclobenzaprine in a rodent model of acute musculoskeletal spasm. You will need to optimize the parameters based on your specific research context.
1. Objective: To assess the efficacy of cyclobenzaprine in reducing muscle hyperactivity and spasm in a rodent model.
2. Animals & Groups:
3. Test Article Formulation & Administration:
4. Induction of Muscle Spasm:
5. Efficacy Endpoints & Measurements:
6. Data Analysis:
The following diagrams, created using Graphviz, illustrate the proposed mechanism of cyclobenzaprine and a generalized experimental workflow based on the information gathered.
The investigational repurposing of cyclobenzaprine for ESCC is supported by its novel mechanism of action, which diverges from its known role as a centrally acting muscle relaxant. While its muscle relaxant properties are attributed to antagonism of 5-HT2 receptors in descending serotonergic systems in the spinal cord [1], its anti-cancer activity involves distinct molecular pathways.
A 2025 study identified that cyclobenzaprine significantly inhibits the proliferation and migration of ESCC cells in a time- and dose-dependent manner [2]. The core mechanism involves the suppression of the JAK1-STAT3-WDHD1 signaling axis and the induction of a DNA damage response (DDR) [2]. This makes it a compelling candidate for targeted therapy, particularly in ESCC cases with dysregulated JAK-STAT signaling.
The anti-tumor efficacy of cyclobenzaprine has been demonstrated in both in vitro and in vivo settings [2].
The following table summarizes the quantitative data from the key study demonstrating cyclobenzaprine's effects [2]:
Table 1: Summary of Key In Vivo and Molecular Findings for Cyclobenzaprine in ESCC
| Experimental Model | Key Parameter Measured | Result | Significance/Implication |
|---|---|---|---|
| Nude Mouse Xenograft | Tumor Growth | Significant Inhibition | Confirms in vivo anti-tumor efficacy [2] |
| JAK1-STAT3-WDHD1 Pathway | Downregulated in treated tumors | Validates proposed mechanism of action in vivo [2] | |
| Systemic Toxicity | No significant damage to vital organs | Suggests a potentially tolerable safety profile [2] | |
| ESCC Cell Lines | WDHD1 Knockdown | Mimicked drug effect (inhibited proliferation/migration) | Identifies WDHD1 as a critical downstream target [2] |
| WDHD1 Overexpression | Attenuated drug effect | Further confirms WDHD1's role in the mechanism [2] | |
| STAT3 Overexpression | Mitigated drug effect | Confirms STAT3's centrality in the pathway [2] |
The proposed mechanism of action and experimental workflow can be visualized using the following diagrams generated with Graphviz.
This diagram illustrates the molecular pathway through which cyclobenzaprine exerts its anti-tumor effects in ESCC cells.
This diagram outlines the key steps involved in evaluating the efficacy of cyclobenzaprine using a mouse xenograft model of ESCC.
The data presented positions cyclobenzaprine as a promising repurposing candidate for ESCC. Its action on the JAK1-STAT3-WDHD1 axis offers a targeted approach, and the induction of DNA damage may provide a synergistic effect with standard DNA-damaging chemotherapeutics.
Future research should focus on:
The provided protocols offer a comprehensive and reproducible framework for the scientific community to validate and build upon these findings, accelerating the translational path of cyclobenzaprine from bench to bedside.
Cyclobenzaprine is a centrally-acting skeletal muscle relaxant structurally related to tricyclic antidepressants, widely prescribed for acute musculoskeletal muscle spasm. Elderly patients with hepatic impairment represent a vulnerable population due to age-related and disease-related pharmacokinetic alterations that significantly increase cyclobenzaprine exposure and toxicity risk. This document provides comprehensive application notes and experimental protocols to guide researchers and drug development professionals in optimizing cyclobenzaprine dosing for this special population, integrating current pharmacokinetic evidence with practical methodological approaches.
The pharmacological challenge stems from cyclobenzaprine's extensive hepatic metabolism via cytochrome P450 enzymes (primarily CYP3A4 and CYP1A2) and its narrow therapeutic index. Elderly patients experience natural age-related declines in hepatic blood flow and mass, while hepatic impairment further compromises metabolic capacity. These factors combine to create a potentially dangerous scenario of drug accumulation and heightened adverse effect risk, necessitating carefully tailored dosing strategies [1] [2] [3].
Understanding the quantitative pharmacokinetic alterations in special populations provides the foundation for evidence-based dosing recommendations. The following table summarizes critical changes in cyclobenzaprine disposition:
Table 1: Cyclobenzaprine Pharmacokinetic Parameters in Special Populations
| Population | Clearance (mL/min) | Effective Half-life (hours) | Steady-state Concentration | Bioavailability |
|---|---|---|---|---|
| Healthy Young Adults | 689 [1] | 18 (range: 8-37) [2] [4] | Baseline | 33-55% [4] [5] |
| Elderly (≥65 years) | Not significantly changed | 33.4 [1] [6] | 1.7-2.4× higher [1] [4] | Increased due to reduced first-pass metabolism [3] |
| Mild Hepatic Impairment | Approximately 50% reduced [1] | 46.2 [6] | Approximately 2× higher [1] [2] [4] | Likely increased |
The pharmacokinetic data reveal that both aging and hepatic impairment independently and synergistically increase cyclobenzaprine exposure. Elderly patients exhibit approximately twofold higher steady-state concentrations compared to young adults, while those with mild hepatic impairment demonstrate a similar twofold increase relative to healthy controls [1] [4]. When these conditions coexist, the potential for accumulation and toxicity is substantially magnified, creating a compelling rationale for dose reduction and extended dosing intervals.
Cyclobenzaprine undergoes extensive hepatic metabolism through multiple pathways [2] [4]:
The following diagram illustrates cyclobenzaprine's metabolic pathway and the basis for dosing adjustments:
Figure 1: Cyclobenzaprine Metabolic Pathway and Elimination
Based on comprehensive pharmacokinetic studies and clinical evidence, the following dosing protocol is recommended for elderly patients with hepatic impairment:
Table 2: Evidence-Based Dosing Recommendations for Special Populations
| Patient Population | Recommended Regimen | Duration | Dose Escalation Considerations |
|---|---|---|---|
| Elderly (≥65 years) with Normal Hepatic Function | Immediate-release: 5 mg up to 3 times daily [7] [2] | Limited to 2-3 weeks [7] [2] [4] | May increase based on tolerability and response; monitor for anticholinergic effects |
| Mild Hepatic Impairment (Child-Pugh A) | Immediate-release: 5 mg initially; titrate slowly upward [7] [2] | Limited to 2-3 weeks | Titrate cautiously with close monitoring; avoid 10 mg doses |
| Moderate to Severe Hepatic Impairment (Child-Pugh B/C) | Not recommended [7] [2] [4] | N/A | Contraindicated due to lack of safety data and significant accumulation risk |
Comprehensive monitoring is essential for safe cyclobenzaprine use in vulnerable populations. Implement the following monitoring protocol:
Objective: To characterize cyclobenzaprine pharmacokinetics in elderly subjects with varying degrees of hepatic impairment.
Methodology:
Statistical Analysis:
Objective: To evaluate the relationship between cyclobenzaprine exposure and both efficacy and safety endpoints in elderly hepatically-impaired patients.
Methodology:
Assessment Schedule:
Cyclobenzaprine's metabolic profile and pharmacological characteristics create significant potential for drug-drug interactions that require careful management:
Cyclobenzaprine is contraindicated in several populations and conditions [2] [4]:
Special Precautions:
Optimizing cyclobenzaprine dosing in elderly patients with hepatic impairment requires a meticulous, evidence-based approach that acknowledges the significant pharmacokinetic alterations in this population. The recommended strategy centers on initial dose reduction (5 mg once daily), cautious titration, and comprehensive monitoring for efficacy and safety.
Researchers should focus on further characterizing exposure-response relationships in this vulnerable population and developing validated biomarkers to predict individual dose requirements. Additionally, investigation of alternative muscle relaxants with more favorable metabolic profiles in this population represents an important area of future research.
The protocols outlined herein provide a framework for systematic investigation and clinical management to balance therapeutic efficacy with minimization of adverse drug reactions in this challenging patient population.
The table below summarizes three analytical techniques for extracting cyclobenzaprine from plasma, highlighting key performance metrics to help you compare their capabilities.
| Analytical Technique | Sample Preparation & Extraction Method | Extraction Recovery | Linearity Range | Limit of Quantification (LOQ) | Key Advantages / Applications |
|---|---|---|---|---|---|
| UHPLC-DAD [1] | Simple Liquid-Liquid Microextraction with a small plasma volume. | 94.3% | 0.005 - 10 μg/mL | 0.005 μg/mL | High recovery from low plasma volume; cost-effective; suitable for clinical & pharmaceutical analysis [1]. |
| LC-MS/MS [2] | Extraction with organic solvent; uses escitalopram as an internal standard. | Not specified (Method validated for precision & accuracy) | 0.0200 - 10.0 ng/mL | 0.0200 ng/mL | High sensitivity; rapid analysis (2.4 min); applied in pharmacokinetic studies in dogs [2]. |
| TLC-Fluorescence Densitometry [3] | Extraction and purification, with procedure varying for urine and blood serum; pH is critical. | Good reproducibility (sensitivity of 1 ng) | 1 - 25 ng | 1 ng (sensitivity) | High specificity via TLC separation; suitable for biological samples (serum, urine) [3]. |
Here are the step-by-step protocols for the two most modern methods from the comparison table.
This method is noted for its simplicity and high extraction efficiency.
This method is designed for high sensitivity and speed.
The following diagram maps the logical decision path for method selection and key optimization points, based on the technical details from the research.
Q1: What is the most critical factor to improve extraction recovery from plasma?
Q2: How can I improve the sensitivity of my cyclobenzaprine assay?
Q3: My extraction recovery is low and variable. What should I check?
The following table summarizes the key enzymes and transporters involved in cyclobenzaprine's interactions.
| Enzyme/Transporter | Interaction Role of Cyclobenzaprine | Key Contributing Factors to Interactions |
|---|---|---|
| CYP3A4 | Primary metabolic pathway [1] [2] | Inhibition of this enzyme by other drugs will increase cyclobenzaprine exposure [3]. |
| CYP1A2 | Secondary metabolic pathway [1] [2] | Inhibition of this enzyme by other drugs will increase cyclobenzaprine exposure. |
| CYP2D6 | Minor metabolic pathway [1] [2] | Inhibition of this enzyme by other drugs will increase cyclobenzaprine exposure. |
| SERT | Binds with high affinity (Ki = 108 nM) [4] [2] | Contributes to the risk of Serotonin Syndrome when combined with other serotonergic drugs [1] [4]. |
| NET | Binds with high affinity (Ki = 36 nM) [4] [2] | May contribute to tachycardia and other adrenergic effects [4]. |
| 5-HT2 Receptors | Antagonist (submicromolar affinity) [4] [5] | Part of its muscle relaxant mechanism; contributes to overall serotonergic effects [1] [5]. |
The diagram below illustrates the core metabolic and pharmacological relationships that underpin cyclobenzaprine's drug interaction potential.
For researchers and clinicians, managing interactions involves understanding both pharmacokinetic and pharmacodynamic risks. The table below outlines key interacting drugs and recommended management strategies.
| Interacting Drug Class/Example | Interaction Type & Mechanism | Management & Monitoring Recommendations |
|---|
| Monoamine Oxidase Inhibitors (MAOIs) e.g., Phenelzine [1] [6] | Contraindicated Pharmacodynamic: Risk of serotonin syndrome and other severe reactions [1]. | Avoid combination. A washout period of at least 14 days is required after discontinuing an MAOI before starting cyclobenzaprine [1] [6]. | | CYP3A4/1A2 Inhibitors e.g., Imatinib [7] | Pharmacokinetic Inhibition of cyclobenzaprine metabolism leading to increased plasma concentration [7]. | Monitor for increased cyclobenzaprine adverse effects (somnolence, dry mouth, dizziness). Consider dose reduction of cyclobenzaprine [7]. | | Serotonergic Drugs • SSRIs/SNRIs: Sertraline, Duloxetine [1] [4] • TCAs: Amitriptyline [6] • Opioids: Tramadol [6] | Pharmacodynamic Additive serotonergic effects, increasing the risk of serotonin syndrome [1] [4] [6]. | Avoid combination if possible. If used together, monitor closely for symptoms of serotonin syndrome (agitation, hallucinations, tachycardia, hyperreflexia, incoordination). Discontinue immediately if suspected [1]. | | CNS Depressants • Opioids: Oxycodone [6] • Benzodiazepines: Diazepam [6] • Alcohol [3] [6] | Pharmacodynamic Additive CNS depression [6]. | Monitor for excessive sedation, respiratory depression, and impaired psychomotor skills. Avoid alcohol. Caution against driving or operating machinery [3] [6]. | | Drugs that Prolong QT Interval e.g., Tacrolimus [3] | Additive Toxicity Both drugs can prolong the QT interval, increasing arrhythmia risk [3]. | Monitor ECG and electrolytes (Mg, K, Ca), especially in patients with cardiac risk factors [3]. |
Q1: Is cyclobenzaprine a clinically significant inhibitor of CYP450 enzymes in vivo? While comprehensive clinical data is limited, current evidence suggests cyclobenzaprine is primarily a substrate for CYP3A4, CYP1A2, and to a lesser extent CYP2D6 [1] [2]. Its potential to act as a perpetrator in pharmacokinetic interactions by inhibiting these enzymes is less characterized than its role as a victim. Research efforts should focus on its interactions as an object drug.
Q2: What is the pharmacological evidence for cyclobenzaprine's link to serotonin syndrome? In vitro studies show cyclobenzaprine has high affinity for several serotonergic targets. It inhibits the serotonin transporter (SERT, Ki = 108 nM) and acts as an antagonist at multiple serotonin receptors (5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, 5-HT7) with submicromolar affinity [4] [2]. This multi-target mechanism provides a strong pharmacological basis for the risk of serotonin syndrome when combined with other serotonergic agents, as documented in case reports [1] [4].
Q3: What specific experimental protocols are used to study its mechanism of action? Preclinical studies on its muscle relaxant properties often use in vivo spinal reflex models in rats. A typical protocol involves:
Cyclobenzaprine poses a risk for serotonin syndrome due to its action on several serotonergic targets. The table below summarizes key experimental affinity data (Ki in nmol/L) for cyclobenzaprine and two structurally related tricyclic compounds for comparison [1].
| Transporter/Receptor | Cyclobenzaprine (Ki, nmol/L) | Amitriptyline (Ki, nmol/L) | Imipramine (Ki, nmol/L) |
|---|---|---|---|
| Serotonin Transporter (SERT) | 108 | 4 | 1 |
| Norepinephrine Transporter (NET) | 36 | 22 | 52 |
| Serotonin 5-HT2A Receptor | 29 | 119 | 4 |
| Serotonin 5-HT2B Receptor | 154 | 39.8 | N/A |
| Serotonin 5-HT2C Receptor | 57 | 120 | 6 |
| Serotonin 5-HT6 Receptor | 145 | 103 | 89 |
| Serotonin 5-HT7 Receptor | 151 | 126 | 398 |
> Note on data sources: This affinity data was confirmed through in vitro testing following computational prediction. Data for amitriptyline and imipramine were sourced from the Psychoactive Drug Screening Program and International Union of Basic and Clinical Pharmacology databases for comparison [1].
This multi-receptor activity means that when cyclobenzaprine is combined with other serotonergic agents (e.g., SSRIs, SNRIs, MAOIs), it can lead to a synergistic overstimulation of serotonin receptors [1] [2] [3]. The following diagram illustrates the serotonergic pathways it affects.
The risk is supported by case reports where cyclobenzaprine, in combination with other drugs, precipitated serotonin syndrome. Symptoms typically developed rapidly (within hours) and resolved after discontinuing the medications [1] [2] [3].
| Case Profile | Concomitant Serotonergic Drug(s) | Reported Onset | Key Clinical Manifestations |
|---|---|---|---|
| 27-year-old female [1] | Escitalopram | Hours | Stupor, fever, nystagmus, tachycardia, diaphoresis, tremors, rigidity, hyperreflexia |
| 70-year-old female [1] [2] | Phenelzine (an MAOI) | Within hours of 3rd dose | Confusion, agitation, tremulousness, tachycardia, diaphoresis, fever |
| 53-year-old male [1] [2] | Duloxetine, Bupropion, Opioids | Shortly after addition | Diaphoresis, tachycardia, agitation, tremors, sustained clonus |
It is important to note that one observational study of 23 patients over a cumulative 24+ patient-years found no evidence of SS with concomitant psychotropic use, suggesting the absolute risk may be low in a controlled setting, though caution is still warranted [4].
For researchers investigating this adverse drug reaction, the following protocols and diagnostic criteria are essential.
The Hunter Serotonin Toxicity Criteria are recommended for diagnosing SS, as they are more specific and sensitive than older criteria [5] [6]. A patient who has taken a serotonergic agent and has one of the following features meets the criteria:
To experimentally profile a drug's serotonergic activity, a standard binding assay can be used [1]. The following diagram outlines the key steps.
Detailed Methodology [1]:
Based on the evidence, the following mitigation strategies are critical.
| Strategy | Application in Research & Development |
|---|---|
| Pre-clinical Profiling | Systematically screen novel compounds against the full panel of safety-relevant serotonergic targets (SERT, NET, 5-HT1A/2A/2B/2C/6/7) early in the discovery process [1]. |
| Interaction Awareness | Clearly flag cyclobenzaprine and similar compounds as having serotonergic activity. Use drug interaction software to predict pharmacokinetic (CYP450) and pharmacodynamic interactions during trial design [6] [7]. |
| Clinical Trial Design | In clinical trials, explicitly exclude concomitant use of other serotonergic agents. Implement rigorous monitoring for SS symptoms, especially when initiating treatment or after dose changes [5] [8]. |
| Post-Marketing Surveillance | Utilize pharmacovigilance databases (e.g., FAERS) to monitor for signals of SS and other adverse events not captured in limited clinical trials [9]. |
The following table summarizes the frequency of key anticholinergic adverse events associated with cyclobenzaprine, compiled from clinical data and pharmacovigilance studies [1] [2].
| Adverse Event | Frequency Category | Reported Frequency/Notes | Primary Source |
|---|---|---|---|
| Dry Mouth | Very Common | Up to 32% [1] | Clinical Trials |
| Drowsiness/Somnolence | Very Common | Up to 38% [1] | Clinical Trials |
| Dizziness | Common | 10% or more [1] | Clinical Trials |
| Confusion | Less Common / Potential Risk | Significant pharmacovigilance signal; higher risk in elderly [1] [2] | FAERS Analysis |
| Urinary Retention | Rare / Potential Risk | Postmarketing reports [1] | Clinical Trials & FAERS |
Cyclobenzaprine's anticholinergic effects are primarily due to its antagonism of muscarinic acetylcholine receptors [3] [4]. The diagram below illustrates the mechanistic pathway and potential experimental assessment models.
Here are solutions to frequent issues researchers may encounter when modeling these effects.
Challenge 1: Differentiating Central vs. Peripheral Anticholinergic Effects
Challenge 2: High Inter-Subject Variability in Response
Challenge 3: Overlap with Sedation from Other Mechanisms
Q1: Are cyclobenzaprine's anticholinergic effects the primary driver of its muscle relaxant properties? No, the current consensus is that its muscle relaxant action is primarily due to its central effects as a serotonin (5-HT2) receptor antagonist within the brainstem, which reduces somatic motor activity [3]. The anticholinergic effects are generally considered off-target activities that contribute to its side effect profile rather than its therapeutic efficacy [3] [5].
Q2: What are the most critical drug-drug interactions to control for in experimental models? The most critical interactions to avoid are:
Q3: Beyond classic anticholinergic effects, what other safety signals are emerging from real-world data? A recent pharmacovigilance study of the FDA Adverse Event Reporting System (FAERS) has identified significant signals for serious adverse events not fully highlighted on the label [2]. These include:
Available literature strongly confirms cyclobenzaprine's anticholinergic side effect profile through clinical observation and its known receptor binding affinity. However, a clear gap exists regarding dedicated, mechanistic experimental models that explicitly separate these effects from its primary muscle relaxant action. Future research could focus on:
The table below summarizes the major mammalian metabolites of cyclobenzaprine identified through microbial models and rat liver microsomes, which are used to predict human metabolism [1].
| Metabolite Name | Abbreviation | Relative Abundance (%) | Primary Characterization Techniques |
|---|---|---|---|
| 2-Hydroxycyclobenzaprine | - | 59% | ( ^1H ) NMR, MS, UV Spectroscopy [1] |
| N-Desmethylcyclobenzaprine (Norcyclobenzaprine) | NCBP | 21% | ( ^1H ) NMR, MS, UV Spectroscopy [1] |
| Cyclobenzaprine trans-10,11-dihydrodiol | - | 5% | ( ^1H ) NMR, MS, UV Spectroscopy [1] |
| N-Desmethyl-2-hydroxy-cyclobenzaprine | - | 3% | ( ^1H ) NMR, MS, UV Spectroscopy [1] |
| 3-Hydroxycyclobenzaprine | - | 3% | ( ^1H ) NMR, MS, UV Spectroscopy [1] |
| Cyclobenzaprine N-oxide | - | 1% | ( ^1H ) NMR, MS, UV Spectroscopy [1] |
Here are detailed methodologies for key experiments in metabolite identification and drug analysis.
1. Protocol for Metabolite Production using *Cunninghamella elegans*
This microbial model efficiently produces mammalian-like metabolites for isolation and characterization [1].
2. HPLC Protocol for Drug Quantification in Formulations
This validated method is suitable for dissolution testing and assay of cyclobenzaprine from solid dosage forms [2].
3. LC-MS/MS Protocol for Plasma Sample Analysis
This method is designed for high-sensitivity pharmacokinetic and bioequivalence studies [3].
Q1: How can I resolve analytical interference between cyclobenzaprine and tricyclic antidepressants?
A1: Cyclobenzaprine and its major metabolite, norcyclobenzaprine, are structurally nearly identical to amitriptyline and nortriptyline, differing only by a double bond in the cycloheptane ring [4]. This can cause co-elution and positive interference in HPLC and immunoassays.
Q2: What are the primary forced degradation products of cyclobenzaprine, and what do they indicate about its stability?
A2: A forced degradation study under acidic and oxidative conditions identified 15 major products, revealing two key instability pathways [5]:
The diagram below outlines the core experimental workflow for identifying and characterizing cyclobenzaprine metabolites.
Cyclobenzaprine and amitriptyline are closely related tricyclic compounds of the dibenzocycloheptene class. Their core structural similarity is high, with cyclobenzaprine effectively being 10,11-dehydroamitriptyline—it differs from amitriptyline by the presence of only one double bond in the central seven-membered ring [1] [2] [3]. This minor structural modification is sufficient to confer differences in their pharmacological profiles and, consequently, their therapeutic applications.
Table 1: Basic Chemical and Clinical Profile Comparison
| Characteristic | Cyclobenzaprine | Amitriptyline |
|---|---|---|
| Chemical Structure | Tricyclic (dibenzocycloheptene) | Tricyclic (dibenzocycloheptene) |
| Structural Difference | Double bond in the central ring | Fully saturated central ring |
| Primary Indication | Acute musculoskeletal muscle spasms [4] [5] | Endogenous depression [4] [5] |
| Drug Class | Centrally-acting muscle relaxant [5] | Tricyclic antidepressant (TCA) [5] |
| First Approval Date | August 26, 1977 [4] | April 7, 1961 [4] |
The following diagram illustrates their close structural relationship and the resulting divergence in primary therapeutic targets:
Despite their structural similarity, cyclobenzaprine and amitriptyline have distinct official indications. However, their complex and overlapping pharmacology means they are sometimes investigated for similar off-label uses, such as fibromyalgia [6].
Both drugs are promiscuous binders, interacting with several monoamine transporters and receptors. The table below summarizes key experimental binding affinity data (Ki in nM), where a smaller Ki value indicates stronger binding [2] [3].
Table 2: Experimentally Determined Receptor Binding Affinities (Ki in nM)
| Pharmacological Target | Cyclobenzaprine | Amitriptyline | Functional Implication |
|---|---|---|---|
| Serotonin Transporter (SERT) | 108 [2] | 4 [2] | Antidepressant effect, risk of serotonin syndrome |
| Norepinephrine Transporter (NET) | 36 [2] | 22 [2] | Antidepressant effect, analgesia |
| Dopamine Transporter (DAT) | 5,489 [2] | 3,250 [2] | Lower affinity, clinical significance minimal |
| Histamine H1 Receptor | 1.3 [3] | 1.1 [3] | Sedation, drowsiness |
| Muscarinic M1 Receptor | 7.9 [3] | 2.0 [3] | Anticholinergic effects (dry mouth, confusion) |
| α1-Adrenergic Receptor | 5.6 [3] | 27 [3] | Orthostatic hypotension |
| Serotonin 5-HT2A Receptor | 29 [2] | 119 [2] | Antagonism may contribute to sleep modulation |
Key Observations from Binding Data:
A key randomized, double-blind clinical trial directly compared both drugs with placebo in fibromyalgia patients [6] [7]. The study involved 208 patients and lasted for 6 months.
Table 3: Clinical Trial Results in Fibromyalgia Treatment
| Treatment Group | % with Significant Improvement at 1 Month | % with Significant Improvement at 6 Months |
|---|---|---|
| Amitriptyline | 21% [6] | 36% [6] |
| Cyclobenzaprine | 12% [6] | 33% [6] |
| Placebo | 0% [6] | 19% [6] |
Statistical Outcome: At one month, both active drugs were statistically superior to placebo (Amitriptyline vs. Placebo, P=0.002; Cyclobenzaprine vs. Placebo, P=0.02). However, there was no statistically significant difference in efficacy between amitriptyline and cyclobenzaprine at this or the 6-month time point [6]. The study concluded that both drugs show short-term efficacy in a small percentage of patients [6] [7].
The shared pharmacology of these drugs also results in shared adverse effect profiles, though with potential differences in frequency and severity.
Shared Common Side Effects: Blurred vision, dry mouth, and constipation are common to both [5].
Distinct Side Effect Profiles:
Serotonin Syndrome (SS) Risk: Both drugs inhibit serotonin reuptake, creating a risk of SS, a potentially life-threatening condition. This risk is significantly increased when either drug is combined with other serotonergic agents (e.g., SSRIs, SNRIs, MAOIs) [2] [3]. Cyclobenzaprine is contraindicated with MAOIs and concomitant use with other serotonergic drugs requires extreme caution [5] [2].
A comprehensive analysis of the FDA Adverse Event Reporting System (FAERS) provides insights into the real-world safety profile of cyclobenzaprine [9].
Methodology:
Key Findings [9]:
The following diagram outlines the experimental workflow and key findings of this pharmacovigilance study:
For researchers and drug development professionals, the comparison between cyclobenzaprine and amitriptyline serves as a compelling case study of molecular tweaking, where a slight structural change shifts the therapeutic focus while retaining a complex and overlapping adverse effect profile.
| Study Citation & Design | Patient Population & Condition | Treatment Groups | Primary Efficacy Outcome | Conclusion on Combination Therapy |
|---|
| Browning et al. (2001) [1] (Randomized, Open-Label) | 316 patients with acute neck/back muscle spasm (<14 days) [1] | • CYC5 • CYC5 + IBU400 • CYC5 + IBU800 [1] | Improvement in spasm and pain scores after 3 & 7 days. [1] | No significant difference among the three groups. Combination therapy was not superior to cyclobenzaprine alone. [1] | | Richards et al. (2005) [2] (Randomized, Open-Label) | 867 patients with acute neck or back pain with muscle spasm (<14 days) [2] | • CYC5 • CYC5 + IBU400 • CYC5 + IBU800 [2] | Patient Global Impression of Change (PGIC) after 7 days. [2] | No significant difference in PGIC. Combination therapy was not superior to cyclobenzaprine alone. [2] | | Turturro et al. (2003) [3] (Randomized, Double-Blind) | 102 ED patients with acute myofascial strain (≤48 hrs) [3] | • IBU800 • IBU800 + CYC10 [3] | Pain intensity on a visual analog scale (VAS) over 48 hours. [3] | No significant difference in pain reduction. Adding cyclobenzaprine did not improve analgesia. [3] | | Basmajian (1990) [4] (Randomized, Open-Label) | 40 patients with acute low back pain and muscle spasm (≤10 days) [4] | • NAP • NAP + CYC [4] | Objective muscle spasm, tenderness, and spinal motion after 14 days. [4] | Significantly less spasm and greater spinal motion with combination. Beneficial for low back strain. [4] |
For researchers designing similar trials, here is a detailed breakdown of the methodologies from the key studies.
Study by Richards et al. (2005) [2]
Study by Turturro et al. (2003) [3]
The theoretical rationale for combination therapy is that the drugs target different pain pathways. The diagram below illustrates this mechanism and a generalized workflow for clinical evaluation.
The table below summarizes known mechanisms of cyclobenzaprine from related studies and how these might translate into observable proteomic changes in a comparative experiment.
| Mechanism / Biological Effect | Observed In | Potential Proteomic Signatures in Human Cells |
|---|---|---|
| Histamine H1 Receptor Antagonism [1] | Cloned human receptors, rat, and mouse brain. | Altered expression of proteins in downstream inflammatory or signaling pathways (e.g., MAPK/ERK, NF-κB). |
| Mitochondrial Dysfunction & Energy Metabolism Disruption [2] | Leishmania infantum promastigotes. | Downregulation of mitochondrial electron transport chain complex proteins; upregulation of proteins involved in oxidative stress response (e.g., NRF2 pathway). |
| Redox Imbalance & ROS Production [2] [3] | Leishmania infantum promastigotes. | Increased abundance of antioxidant enzymes (e.g., Superoxide Dismutases, Peroxiredoxins); markers of oxidative stress. |
| Inhibition of Serotonin & Norepinephrine Transporters [4] | Human protein target databases. | Changes in synaptic signaling proteins and downstream neuromodulators; potential alterations in CREB signaling pathway proteins. |
Based on the mitochondrial and oxidative stress mechanisms identified in the literature [2] [3], the following diagram outlines a proposed signaling pathway that could be central to the cellular response to cyclobenzaprine.
Since direct data is unavailable, here is a methodological framework you could use to structure your comparative guide, based on standard practices in proteomics [5].
| Component | Recommended Approach & Considerations |
|---|---|
| 1. Cell Model Selection | Use a relevant human cell line (e.g., neuronal, myocyte). Conduct pilot dose-response and time-course assays to establish a non-lethal, pharmacologically relevant treatment condition. |
| 2. Sample Preparation | Use SILAC (Metabolic Labeling) for high quantification accuracy or Label-Free Quantification (LFQ) for flexibility [6]. Ensure a minimum of 5-6 biological replicates for robust statistical power. |
| 3. Proteomic Profiling | Data-Independent Acquisition (DIA) is preferred for its comprehensive and reproducible data collection [5]. |
| 4. Data Analysis | Implement a robust bioinformatics pipeline. Key steps include:
SeqKNN or MinProb for missing values, avoiding simple replacement [5].limma).
| Drug Name | Study Design & Duration | Primary Efficacy Endpoint (vs. Placebo) | Key Secondary Findings | Common Adverse Events |
|---|---|---|---|---|
| Cyclobenzaprine (Oral) | 12-week, DB, PC trial (n=120) [1] | Significant reduction in pain severity [1] | Significant improvement in sleep quality; reduction in tender points and muscle tightness [1] | Drowsiness, dry mouth, dizziness [2] |
| Cyclobenzaprine (Sublingual - TNX-102 SL) | 14-week, DB, PC trial (n=456) [3] | Significant reduction in daily pain score (Δ -1.8 vs. -1.2, p<0.001) [3] | Significant improvements in PGIC, FIQR symptoms/function, sleep disturbance, and fatigue (p≤0.001) [3] | Oral hypoesthesia (23.4%), abnormal taste (11.3%), somnolence (3.0%) [3] |
Abbreviations: DB: Double-Blind; PC: Placebo-Controlled; PGIC: Patient Global Impression of Change; FIQR: Fibromyalgia Impact Questionnaire Revised.
The credibility of clinical data hinges on robust trial design. Here are the methodologies from the key studies cited:
Oral Cyclobenzaprine (1988 Study) [1]: This foundational study was a 12-week, double-blind, placebo-controlled trial. A total of 120 patients with fibrositis (now known as fibromyalgia) were randomized. The primary outcomes measured were the severity of pain and the quality of sleep. Dropouts due to lack of efficacy were significantly higher in the placebo group (52%) compared to the cyclobenzaprine group (16%), highlighting its perceived benefit [1].
Sublingual Cyclobenzaprine (2025 Phase 3 Trial) [3]: The RESILIENT trial was a 14-week, double-blind, multicenter, placebo-controlled study. It randomized 456 patients (1:1) to either TNX-102 SL or a matching placebo. The dosing regimen started at 2.8 mg nightly for two weeks, then increased to 5.6 mg nightly for the remaining 12 weeks. The primary endpoint was the change from baseline in the weekly average of daily diary pain intensity scores at Week 14. This design rigorously assessed the sustained effect of the medication on core fibromyalgia symptoms [3].
Cyclobenzaprine's efficacy in fibromyalgia is not primarily due to muscle relaxation. Its mechanism is linked to the improvement of non-restorative sleep, a core feature of fibromyalgia, via antagonism of key neurotransmitter receptors [4].
The diagram below illustrates the proposed signaling pathway through which bedtime dosing of cyclobenzaprine is believed to alleviate fibromyalgia pain.
This central mechanism differentiates it from other drugs used in fibromyalgia:
Cyclobenzaprine is a centrally-acting skeletal muscle relaxant, and its effects are not mediated through the JAK-STAT pathway. The table below summarizes its known pharmacological profile based on recent research.
| Aspect | Description |
|---|---|
| Primary Clinical Use | Short-term adjunct treatment for muscle spasms associated with acute, painful musculoskeletal conditions [1]. |
| Molecular Targets | Primarily acts as a serotonin (5-HT2) receptor antagonist and may also affect noradrenergic pathways in the brainstem [2] [1]. |
| Newly Identified Target | A 2024 study identified cyclobenzaprine as a potent, non-competitive antagonist of the histamine H1 receptor, which likely explains its common sedative side effects [3]. |
| Structural & Functional Class | Structurally related to tricyclic antidepressants; its mechanism is distinct from JAK inhibitors [1]. |
JAK inhibitors are a specialized class of drugs used for immune-mediated and inflammatory diseases. They work by blocking the JAK-STAT signaling pathway inside cells.
The diagram below illustrates the core JAK-STAT signaling pathway and the site of action for typical JAK inhibitors.
For researchers aiming to compare pathway inhibitors, the following experimental approaches are standard in the field.
| Comparative Parameter | Cyclobenzaprine | Tofacitinib (Example JAKi) | Natural Product JAKi (e.g., Myricetin) |
|---|---|---|---|
| Primary Target | Histamine H1 Receptor, 5-HT2 receptors [3] [2] | JAK1/JAK3 [5] | JAK1-STAT3 [4] |
| Reported IC₅₀ | N/A for JAK-STAT | Low nM range for JAKs | ~20 μM for JAK1 [4] |
| Cellular/In Vivo Assay | Radioligand binding & functional BRET assays on H1R [3] | Phospho-STAT analysis in immune cells [5] | Phospho-STAT analysis in cancer/inflammation models [4] |
| Key Outcome Measure | Inhibition of histamine-induced Ca²⁺ influx [3] | Reduction of inflammatory cytokines [5] | Suppression of tumor growth or inflammation [4] |
The discovery of cyclobenzaprine's potent H1 receptor antagonism provides a clear explanation for its sedative effects and opens up potential research into its repurposing. However, its investigation as a JAK inhibitor is not supported by current evidence.
For researchers interested in this area, the most direct path forward would be to:
| Experimental Aspect | Cyclobenzaprine (Flexeril) Treatment | WDHD1 Knockdown |
|---|---|---|
| Proliferation & Migration | Significantly inhibited ESCC cell proliferation and migration in a time- and dose-dependent manner [1]. | Mimicked the inhibitory effects of Flexeril on ESCC cell proliferation and migration [1]. |
| Molecular Target & Signaling | Inhibited the JAK1-STAT3 signaling pathway, leading to the downregulation of WDHD1 expression. The JAK2-STAT3 and PI3K-Akt-mTOR pathways were not involved [1]. | Directly reduces WDHD1 levels, acting as a downstream target in the same pathway [1]. |
| DNA Damage Response (DDR) | Induced a DNA damage response in ESCC cells [1]. | Induced a DNA damage response in ESCC cells, similar to Flexeril exposure [1]. |
| Rescue Experiments | The inhibitory effects of Flexeril on ESCC were attenuated by the overexpression of either STAT3 or WDHD1 [1]. | The effects are specific to the reduction of WDHD1 function; overexpression would be expected to reverse them. |
| In Vivo Tumor Growth | Significantly inhibited the growth of ESCC tumors in nude mice and downregulated the JAK1-STAT3-WDHD1 pathway [1]. | Data specifically on the in vivo effect of knockdown was not detailed in the available search results. |
The key findings are supported by a range of experimental techniques. Here are the methodologies for some of the central assays:
Cell Viability and Proliferation Assays:
Migration Assays:
Target Identification and Binding:
Genetic Manipulation:
DNA Damage Assessment:
The experimental data supports the following mechanistic pathway for cyclobenzaprine in ESCC models. The diagram illustrates how cyclobenzaprine treatment and WDHD1 knockdown converge on similar outcomes.
The table below summarizes the fundamental differences between cyclobenzaprine and benzodiazepines.
| Feature | Cyclobenzaprine | Benzodiazepines (e.g., Alprazolam, Diazepam) |
|---|---|---|
| Drug Class | Centrally-acting skeletal muscle relaxant [1] [2] | Central nervous system (CNS) depressants [3] [4] [5] |
| Primary Medical Uses | Short-term adjunct for muscle spasms (acute musculoskeletal conditions) [6] [1] [7] | Anxiety, panic disorders, insomnia, seizures, alcohol withdrawal, procedural sedation [6] [3] [5] |
| Chemical Structure | Tricyclic amine; similar to tricyclic antidepressants (TCAs) like amitriptyline [8] [7] [9] | Benzodiazepine core structure [3] |
| DEA Schedule | Not a controlled substance [6] | Schedule IV controlled substance [6] [5] |
| First Approval Date | 1977 [6] [7] | 1960s (varies by specific drug) [5] |
The diagram below illustrates the distinct pathways through which these two drug classes exert their effects.
| Parameter | Cyclobenzaprine | Benzodiazepines (General) |
|---|---|---|
| Bioavailability | 33-55% [8] | Generally well-absorbed [3] |
| Protein Binding | ~93% [8] [7] | High (e.g., Diazepam ~99%) [3] |
| Metabolism | Primarily hepatic via CYP3A4, CYP1A2 [8] [7] | Primarily hepatic via CYP3A4, glucuronidation (some, e.g., Lorazepam) [3] |
| Elimination Half-life | ~18 hours (Immediate-release); up to 37 hours (Extended-release) [6] [8] | Varies widely by drug: Short (Triazolam: 2-5h) to Long (Diazepam: 20-100h) [6] [5] |
| Elimination Route | Urine (as metabolites), feces [7] | Primarily urine (as metabolites) [3] |
The table below compares the safety profiles, highlighting key areas of concern.
| Aspect | Cyclobenzaprine | Benzodiazepines |
|---|---|---|
| Most Common Side Effects | Drowsiness, dry mouth, dizziness, fatigue [6] [8] [4] | Drowsiness, dizziness, unsteadiness, lightheadedness [6] [4] |
| Serious Risks | Serotonin syndrome (with other serotonergic drugs), anticholinergic effects (urinary retention, constipation), tachycardia; contraindicated in certain heart conditions and with MAOIs [1] [8] [7] | Respiratory depression (especially with opioids/alcohol), profound sedation, dependence, abuse, withdrawal symptoms (seizures, psychosis) [3] [4] [5] |
| Abuse & Dependence Potential | Lower potential; not a controlled substance, but withdrawal (headache, nausea) reported after abrupt cessation [6] [4] | High potential; Schedule IV controlled substance; tolerance, physical dependence, and addiction can occur [6] [3] [4] |
| Special Populations | Should be avoided in the elderly due to risk of confusion, delirium, and cognitive impairment; requires dose adjustment in hepatic impairment [1] [8] [9] | Use with extreme caution in the elderly (risk of falls, cognitive impairment); requires caution in hepatic impairment (some, like lorazepam, are safer) [3] [5] |
| Black Box Warning | No | Yes (risks of concomitant use with opioids, abuse, misuse, addiction, dependence, withdrawal) [5] |
For researchers designing studies, here are key methodological elements derived from the literature.